molecular formula C11H13NO2 B1330980 3-(Pyrrolidin-1-yl)benzoic acid CAS No. 72548-79-9

3-(Pyrrolidin-1-yl)benzoic acid

Cat. No.: B1330980
CAS No.: 72548-79-9
M. Wt: 191.23 g/mol
InChI Key: HRVWGEKZONYEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVWGEKZONYEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349531
Record name 3-pyrrolidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72548-79-9
Record name 3-pyrrolidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyrrolidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Pyrrolidin-1-yl)benzoic acid (CAS 72548-79-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyrrolidin-1-yl)benzoic acid is a heterocyclic aromatic compound with the CAS number 72548-79-9. This molecule serves as a valuable building block in medicinal chemistry, notably in the development of enzyme inhibitors. Its structure, featuring a benzoic acid moiety and a pyrrolidine ring, makes it a versatile scaffold for creating compounds with specific biological activities. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significant application as a precursor in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. Detailed information on the endocannabinoid signaling pathway, where MAGL is a key enzyme, and a representative experimental protocol for a MAGL inhibition assay are also presented.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various sources and are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 72548-79-9[CITE: 17]
Molecular Formula C₁₁H₁₃NO₂[CITE: 17]
Molecular Weight 191.23 g/mol [CITE: 17]
IUPAC Name This compound
SMILES C1CCN(C1)C2=CC=CC(=C2)C(=O)O[CITE: 7]
InChI Key HRVWGEKZONYEMK-UHFFFAOYSA-N[CITE: 7]
Predicted XlogP 3.1[CITE: 7]
Predicted Boiling Point 384.1±25.0 °C
Predicted pKa 3.82±0.10
Appearance White to off-white solid
Purity Typically >97%

Note: Some physical properties are predicted values from computational models.

Synthesis and Characterization

Representative Synthetic Protocol

A potential synthesis method involves the reaction of 3-fluorobenzoic acid with pyrrolidine in the presence of a suitable base and solvent.

Reaction Scheme:

Materials:

  • 3-Fluorobenzoic acid

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethyl sulfoxide (DMSO) or other high-boiling polar aprotic solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-fluorobenzoic acid in DMSO, add potassium carbonate and pyrrolidine.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with HCl to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization Data

Specific experimental NMR and HPLC data for this compound are not publicly available. However, based on the structure, the following are expected spectral characteristics:

¹H NMR (Proton NMR):

  • Signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzene ring.

  • Signals in the aliphatic region (around 1.5-3.5 ppm) corresponding to the protons on the pyrrolidine ring.

  • A broad singlet in the downfield region (above 10 ppm) for the carboxylic acid proton.

¹³C NMR (Carbon-13 NMR):

  • Signals in the aromatic region (around 110-150 ppm) for the carbon atoms of the benzene ring.

  • Signals in the aliphatic region (around 25-50 ppm) for the carbon atoms of the pyrrolidine ring.

  • A signal in the downfield region (around 165-175 ppm) for the carboxylic acid carbon.

HPLC Analysis:

  • A reversed-phase HPLC method would be suitable for purity analysis.

  • A C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol would likely provide good separation.

  • Detection by UV at a wavelength around 254 nm would be appropriate due to the aromatic nature of the compound.

Application in Drug Discovery: Synthesis of MAGL Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL leads to an increase in 2-AG levels, which has therapeutic potential in a variety of conditions, including neurodegenerative diseases, inflammation, and cancer.[2][3][4]

General Synthesis Workflow for MAGL Inhibitors

The synthesis of MAGL inhibitors often involves the coupling of this compound with a suitable amine-containing scaffold. This is typically achieved through amide bond formation.

G A This compound C Activation of Carboxylic Acid (e.g., with HATU, HOBt/EDC) A->C B Amine-containing Scaffold (e.g., piperazine derivative) D Amide Bond Formation (Coupling Reaction) B->D C->D E MAGL Inhibitor D->E G cluster_post Postsynaptic Neuron cluster_pre Presynaptic Neuron DAG Diacylglycerol (DAG) DAGL DAG Lipase (DAGL) DAG->DAGL hydrolyzes 2-AG_post 2-Arachidonoylglycerol (2-AG) DAGL->2-AG_post produces CB1R CB1 Receptor 2-AG_post->CB1R binds to (retrograde signaling) MAGL Monoacylglycerol Lipase (MAGL) 2-AG_post->MAGL is hydrolyzed by Neurotransmitter_vesicle Neurotransmitter Release Inhibition CB1R->Neurotransmitter_vesicle AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol G cluster_prep Preparation cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - Diluted MAGL Enzyme - Substrate Solution B Add Assay Buffer A->B C Add Test Compound / Controls B->C D Add Diluted MAGL Enzyme C->D E Pre-incubate D->E F Initiate with Substrate E->F G Incubate F->G H Read Absorbance (405-415 nm) G->H I Calculate % Inhibition H->I J Determine IC50 I->J

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(Pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)benzoic acid is a chemical compound featuring a benzoic acid moiety substituted with a pyrrolidine ring at the meta-position. This structural arrangement imparts specific physicochemical characteristics that are of interest in medicinal chemistry and drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a prevalent scaffold in numerous biologically active compounds, known to influence properties such as solubility, lipophilicity, and receptor binding. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental methodologies, and presents logical workflows for its characterization.

Core Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data is available, several key parameters are currently based on computational predictions.

PropertyValueData Type
CAS Number 72548-79-9[1][2]Experimental
Molecular Formula C₁₁H₁₃NO₂[1][2]Experimental
Molecular Weight 191.23 g/mol [1][2]Calculated
Melting Point 215 °C[3]Experimental
Boiling Point 384.1 ± 25.0 °C[3]Predicted
pKa 3 ± 0.10[3]Predicted
logP (XlogP) 3.1[4]Predicted
Aqueous Solubility Not explicitly found-

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. The following sections describe standard methodologies that can be applied to characterize this compound.

Synthesis: Ullmann Condensation

A plausible synthetic route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

Reaction: 3-bromobenzoic acid is reacted with pyrrolidine in the presence of a copper catalyst and a base.

Materials:

  • 3-bromobenzoic acid

  • Pyrrolidine

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • High-boiling polar solvent (e.g., N,N-Dimethylformamide - DMF)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 3-bromobenzoic acid, potassium carbonate, and the copper catalyst.

  • Add DMF as the solvent, followed by the addition of pyrrolidine.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G Workflow for Ullmann Condensation Synthesis Reactants 3-bromobenzoic acid, Pyrrolidine, Cu Catalyst, Base, Solvent Reaction Heat under Inert Atmosphere (100-150 °C) Reactants->Reaction Workup Cool, Quench with Water, Acidify with HCl Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Ullmann Condensation Workflow
Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a synthesized compound like this compound.

G Workflow for Physicochemical Property Determination cluster_synthesis Compound Synthesis & Purity cluster_properties Property Measurement Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, NMR) Purification->Purity MeltingPoint Melting Point Determination (Capillary Method) Purity->MeltingPoint BoilingPoint Boiling Point Determination (Distillation) Purity->BoilingPoint pKa pKa Determination (Potentiometric Titration) Purity->pKa Solubility Aqueous Solubility (Shake-Flask Method) Purity->Solubility LogP logP Determination (Shake-Flask or HPLC) Purity->LogP

Physicochemical Characterization Workflow

Biological Activity Context

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine-containing molecules and benzoic acid derivatives has been investigated for various therapeutic applications. These include roles as VLA-4 antagonists, dopamine D4 antagonists, and histamine H3 receptor antagonists[5][6][7]. Derivatives of benzoic acid have also been explored for their anti-hyperlipidemic, acetylcholinesterase inhibitory, and carbonic anhydrase inhibitory activities[8][9]. The pyrrolidine scaffold itself is a key feature in many compounds with anticancer and antimicrobial properties[10][11].

The general mechanism of action for benzoic acid derivatives can involve the disruption of cellular processes through their acidic nature, interactions with enzymes, or membrane disruption[12]. The specific biological targets and signaling pathways for this compound remain an area for further investigation.

Conclusion

This compound is a compound with a defined chemical structure and several predicted physicochemical properties. While its experimental melting point is known, further empirical studies are required to validate the predicted boiling point, pKa, and logP, and to determine its aqueous solubility. The synthesis of this compound can be approached through established methods like the Ullmann condensation. Although its specific biological role is not yet well-defined, the structural motifs present suggest potential for biological activity, warranting further investigation in the context of drug discovery and development. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this and related molecules.

References

3-(Pyrrolidin-1-yl)benzoic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid featuring a pyrrolidine ring attached to a benzoic acid moiety at the meta-position. Its chemical structure makes it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, physicochemical properties, and its role as a key intermediate in the synthesis of pharmacologically active compounds. While direct biological activity data for this specific compound is limited in publicly accessible literature, its utility is highlighted by its incorporation into advanced pharmaceutical agents.

Chemical Identity and Molecular Structure

This compound is structurally defined by a benzene ring substituted with a carboxylic acid group and a pyrrolidine ring. The pyrrolidine is attached via its nitrogen atom to the third carbon of the benzene ring, relative to the carboxylic acid group.

Molecular Formula: C₁₁H₁₃NO₂[1]

Molecular Weight: 191.23 g/mol [1]

CAS Number: 72548-79-9[1]

IUPAC Name: this compound

SMILES: C1CCN(C1)C2=CC=CC(=C2)C(=O)O[2]

InChI Key: HRVWGEKZONYEMK-UHFFFAOYSA-N[2]

The structure combines the acidic character of the carboxylic acid with the basicity of the tertiary amine in the pyrrolidine ring, making it an interesting bifunctional molecule.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available, other parameters are predicted based on computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
CAS Number 72548-79-9[1]
Monoisotopic Mass 191.09464 Da[2]
Melting Point ~215 °CPredicted
pKa ~3.8 ± 0.10Predicted
XlogP (predicted) 3.1[2]

Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring, with distinct splitting patterns due to the meta-substitution. Signals for the methylene protons of the pyrrolidine ring would likely appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield.

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (downfield), and the aliphatic carbons of the pyrrolidine ring.

  • FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carbonyl group (~1700 cm⁻¹), C-H stretching for the aromatic and aliphatic components, and C-N stretching vibrations.

  • Mass Spectrometry: Predicted collision cross-section (CCS) values for various adducts have been calculated, such as [M+H]⁺ at 192.10192 m/z with a CCS of 141.4 Ų.[2]

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a common and plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable 3-halobenzoic acid (e.g., 3-fluorobenzoic acid or 3-chlorobenzoic acid) with pyrrolidine. This type of reaction is often catalyzed by a copper or palladium catalyst in the presence of a base.

Hypothetical Experimental Protocol (Ullmann Condensation):

  • Reactants: 3-Fluorobenzoic acid, pyrrolidine, potassium carbonate (as a base), and a copper(I) iodide catalyst.

  • Solvent: A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a reaction vessel, add 3-fluorobenzoic acid, an excess of pyrrolidine, potassium carbonate, and a catalytic amount of copper(I) iodide in DMF.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100-150 °C.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench with water.

    • Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the product.

    • The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Significance and Applications in Drug Discovery

While there is limited information on the direct biological activity of this compound, its significance is underscored by its use as a key intermediate in the synthesis of potent enzyme inhibitors. A notable application is in the development of monoacylglycerol lipase (MAGL) inhibitors, which are being investigated for the treatment of neuroinflammatory and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2]

The pyrrolidine scaffold is a common motif in many biologically active compounds due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.[3] this compound serves as a versatile building block, allowing for its incorporation into larger, more complex molecules with therapeutic potential.

Visualizations

The following diagrams illustrate the molecular structure and a potential synthetic workflow for this compound.

molecular_structure cluster_benzoic_acid Benzoic Acid Moiety cluster_pyrrolidine Pyrrolidine Moiety C1 C C2 C C1->C2 C_COOH C C1->C_COOH C3 C C2->C3 C4 C C3->C4 N_pyrrolidine N C3->N_pyrrolidine C5 C C4->C5 C6 C C5->C6 C6->C1 O1_COOH O C_COOH->O1_COOH = O2_COOH OH C_COOH->O2_COOH C7 CH₂ N_pyrrolidine->C7 C8 CH₂ C7->C8 C9 CH₂ C8->C9 C10 CH₂ C9->C10 C10->N_pyrrolidine

Caption: Molecular graph of this compound.

synthesis_workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product reactant1 3-Halobenzoic Acid (e.g., 3-Fluorobenzoic Acid) conditions Copper Catalyst (e.g., CuI) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant1->conditions reactant2 Pyrrolidine reactant2->conditions product This compound conditions->product Ullmann Condensation

Caption: Plausible synthetic workflow for this compound.

Conclusion

This compound is a significant chemical entity, primarily serving as an intermediate in the synthesis of high-value pharmaceutical compounds, particularly MAGL inhibitors. While comprehensive data on its intrinsic biological properties are not widely published, its molecular structure offers a versatile platform for drug design and development. Further research into its synthesis optimization and exploration of its potential pharmacological activities could open new avenues for its application in medicinal chemistry.

References

Spectroscopic and Structural Elucidation of 3-(Pyrrolidin-1-yl)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Molecular Structure

The structure of 3-(Pyrrolidin-1-yl)benzoic acid, with CAS Number 72548-79-9, incorporates a pyrrolidine ring attached to a benzoic acid moiety at the meta-position.

**Spectroscopic Data (Expected)

The following tables summarize the anticipated spectroscopic data for this compound. These are based on characteristic values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~7.0-7.8Multiplet4HAr-H
~3.2-3.4Triplet4H-N-CH₂- (pyrrolidine)
~1.9-2.1Multiplet4H-CH₂- (pyrrolidine)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~167-COOH
~148Ar-C-N
~131Ar-C-COOH
~129Ar-CH
~118Ar-CH
~115Ar-CH
~112Ar-CH
~47-N-CH₂- (pyrrolidine)
~25-CH₂- (pyrrolidine)
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
1600-1450Medium-StrongC=C stretch (aromatic)
~1300MediumC-N stretch (aromatic amine)
1320-1210StrongC-O stretch (carboxylic acid)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
191.09[M]⁺ (Molecular Ion)
174.09[M-OH]⁺
146.08[M-COOH]⁺

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer, for instance, a 400 MHz instrument. The sample would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using an FTIR spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI). The sample is introduced, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is determined.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Report Technical Report Generation Structure_Elucidation->Report

An In-depth Technical Guide to the Solubility of 3-(Pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(Pyrrolidin-1-yl)benzoic acid. Solubility is a critical physicochemical property in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Due to a lack of publicly available quantitative solubility data for this compound, this document serves as a practical guide, offering standardized experimental protocols and data presentation templates for researchers to generate and record their own findings.

Solubility Data Presentation

Effective drug development relies on the systematic collection and comparison of solubility data. The following table is a template for researchers to document the solubility of this compound across a range of pharmaceutically relevant solvents. It is designed to capture essential parameters for robust analysis.

Table 1: Solubility Data Template for this compound

Solvent SystemSolvent TypeTemperature (°C)MethodSolubility (mg/mL)Molar Solubility (mol/L)Observations
WaterPolar Protic25Shake-Flask
Phosphate-Buffered Saline (pH 7.4)Aqueous Buffer37Shake-Flask
0.1 M HClAqueous Acidic37Shake-Flask
0.1 M NaOHAqueous Basic37Shake-Flask
EthanolPolar Protic25Shake-Flask
MethanolPolar Protic25Shake-Flask
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Shake-Flask
N,N-Dimethylformamide (DMF)Polar Aprotic25Shake-Flask
AcetonitrilePolar Aprotic25Shake-Flask
Dichloromethane (DCM)Nonpolar25Shake-Flask
HexaneNonpolar25Shake-Flask

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential. The following section details the classical shake-flask method for determining thermodynamic equilibrium solubility, a gold standard in pharmaceutical sciences.[1][2]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a given solvent system at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvent(s) of appropriate grade

  • Vials with screw caps (e.g., 2-4 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with low compound binding, such as PTFE or PVDF)

  • Analytical balance

  • Calibrated pH meter (for aqueous buffers)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Prepare the selected solvent system. If using a buffer, ensure the pH is accurately adjusted and recorded.

    • Prepare a series of calibration standards of this compound in the chosen solvent to create a standard curve for concentration analysis.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains at the end of the experiment is crucial. A general starting point is 2-5 mg of compound per 1 mL of solvent.

    • Accurately add a known volume of the pre-equilibrated solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a rotator set to the desired temperature (e.g., 25°C for room temperature or 37°C for physiological temperature).[3]

    • Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. Equilibrium is typically achieved within 24 to 72 hours.[1] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10-15 minutes).

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemical-resistant filter (e.g., 0.22 µm PTFE) into a clean vial. Discard the initial portion of the filtrate to avoid errors from filter adsorption.[1]

  • Analysis:

    • Accurately dilute a known volume of the clear supernatant with the solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[4]

    • Determine the concentration by comparing the analytical response to the previously generated calibration curve.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Mandatory Visualizations

3.1. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow start Start prep_compound Add Excess Solid Compound to Vial start->prep_compound add_solvent Add Known Volume of Solvent prep_compound->add_solvent equilibrate Equilibrate with Agitation (24-72h at Constant Temp) add_solvent->equilibrate phase_sep Phase Separation equilibrate->phase_sep centrifuge Centrifugation phase_sep->centrifuge Option 1 filter Filtration phase_sep->filter Option 2 analysis Analyze Supernatant (e.g., HPLC, UV-Vis) centrifuge->analysis filter->analysis calculate Calculate Solubility vs. Standard Curve analysis->calculate end End calculate->end

Workflow for Shake-Flask Solubility Determination.

3.2. Hypothetical Signaling Pathway

Benzoic acid derivatives are known to exhibit a wide range of biological activities and can be designed as inhibitors of various enzymes, such as kinases or proteases.[5][6] The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, a common target in drug development, showing where a small molecule inhibitor like this compound might act.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RTK Inhibits Phosphorylation

Hypothetical Inhibition of an RTK Signaling Pathway.

References

The Versatile Building Block: A Technical Guide to 3-(Pyrrolidin-1-yl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic selection of foundational molecular scaffolds. Among these, nitrogen-containing heterocycles have proven to be particularly fruitful, with the pyrrolidine ring holding a prominent position due to its prevalence in numerous FDA-approved drugs and natural products. This in-depth technical guide focuses on a key derivative of this scaffold: 3-(Pyrrolidin-1-yl)benzoic acid . This molecule serves as a versatile building block, offering a unique combination of structural rigidity, synthetic tractability, and physicochemical properties that make it an attractive starting point for the design and development of innovative therapeutics across a range of disease areas.

This whitepaper will provide a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound in medicinal chemistry. It will feature a detailed exploration of its use in the generation of bioactive compounds, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Properties of this compound

This compound is a bifunctional molecule incorporating a tertiary amine within the pyrrolidine ring and a carboxylic acid on the phenyl ring. This unique arrangement provides multiple avenues for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

PropertyValue
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol [1]
CAS Number 72548-79-9
Appearance Off-white to white crystalline solid
Solubility Soluble in polar organic solvents (e.g., DMSO, methanol); limited aqueous solubility[2]
pKa (predicted) ~4.5 (carboxylic acid), ~9.5 (pyrrolidine nitrogen)

The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a basic nitrogen atom influences the molecule's overall polarity and solubility, which are critical parameters in drug design. The pyrrolidine ring introduces a three-dimensional character to the otherwise planar benzoic acid, a feature known to be advantageous for achieving high-affinity interactions with biological targets.[3][4]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization are central to its utility as a building block.

Synthesis of the Core Structure

A common laboratory-scale synthesis involves the nucleophilic aromatic substitution of a suitable 3-halobenzoic acid derivative with pyrrolidine in the presence of a base.

G 3-Halobenzoic Acid Ester 3-Halobenzoic Acid Ester Intermediate Ester Intermediate Ester 3-Halobenzoic Acid Ester->Intermediate Ester Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Ester Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate Ester Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->Intermediate Ester Heat Heat Heat->Intermediate Ester This compound This compound Intermediate Ester->this compound Hydrolysis Hydrolysis (Acid or Base) Hydrolysis (Acid or Base)

Fig. 1: General synthetic scheme for this compound.
Derivatization via Amide Bond Formation

The carboxylic acid moiety of this compound is a prime handle for derivatization, most commonly through amide bond formation. This reaction allows for the introduction of a wide array of chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

G This compound This compound Amide Derivative Amide Derivative This compound->Amide Derivative Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Derivative Coupling Reagents (e.g., HATU, EDC/HOBt) Coupling Reagents (e.g., HATU, EDC/HOBt) Coupling Reagents (e.g., HATU, EDC/HOBt)->Amide Derivative Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Amide Derivative Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Amide Derivative

Fig. 2: Workflow for the synthesis of amide derivatives.

Applications in Medicinal Chemistry

The this compound scaffold has been incorporated into a variety of biologically active molecules, demonstrating its versatility in targeting different classes of proteins.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The 3-(pyrrolidin-1-yl)benzamide moiety has been identified as a key component in several kinase inhibitors. For instance, the experimental cancer drug Bafetinib, a dual Lyn and Bcr-Abl inhibitor, features a complex chemical structure that incorporates a pyrrolidine-containing benzamide fragment.[5] The pyrrolidine group in such inhibitors often occupies a hydrophobic pocket in the ATP-binding site of the kinase, while the benzamide portion can form crucial hydrogen bonds with the hinge region.

G Bafetinib Bafetinib Bcr-Abl Kinase Bcr-Abl Kinase Bafetinib->Bcr-Abl Kinase Binds to ATP Binding Site ATP Binding Site Bcr-Abl Kinase->ATP Binding Site Inhibition of Phosphorylation Inhibition of Phosphorylation Bcr-Abl Kinase->Inhibition of Phosphorylation Prevents Downstream Signaling Blockade Downstream Signaling Blockade Inhibition of Phosphorylation->Downstream Signaling Blockade Anti-proliferative Effect Anti-proliferative Effect Downstream Signaling Blockade->Anti-proliferative Effect

Fig. 3: Simplified signaling pathway of Bcr-Abl inhibition.
GPCR Ligands

G protein-coupled receptors (GPCRs) are another major class of drug targets. The structural features of this compound derivatives make them suitable candidates for interacting with the transmembrane helices of GPCRs. While direct examples are still emerging in the literature, the general utility of pyrrolidine-containing amides as GPCR ligands is well-established. For example, derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been developed as potent histamine H3 receptor antagonists.[3]

Central Nervous System (CNS) Agents

The ability of a drug to penetrate the blood-brain barrier is crucial for treating CNS disorders. The physicochemical properties of this compound derivatives can be fine-tuned to enhance CNS penetration. Studies on N-[(3S)-pyrrolidin-3-yl]benzamides have shown that this scaffold can be optimized to yield selective noradrenaline reuptake inhibitors with good CNS penetration, demonstrating their potential for the treatment of depression and other neurological conditions.[6]

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds containing a pyrrolidinyl benzamide scaffold. It is important to note that these are not all direct derivatives of this compound but illustrate the potential of this chemical space.

Compound ClassTargetBiological ActivityReference
N-[(3S)-pyrrolidin-3-yl]benzamidesNoradrenaline TransporterPotent and selective inhibition[6]
Pyrrolidin-3-yl-N-methylbenzamidesHistamine H3 ReceptorPotent antagonists[3]
Pyrrolidine-2,5-dione-acetamidesAnticonvulsant ActivityED₅₀ (MES) = 80.38 mg/kg[6]
3-Amide-5-aryl benzoic acid derivativesP2Y₁₄ ReceptorIC₅₀ = 2.18 nM[5]

Experimental Protocols

General Procedure for the Synthesis of 3-(Pyrrolidin-1-yl)benzamides

Materials:

  • This compound

  • Substituted amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

General Protocol for Kinase Inhibition Assay

Materials:

  • Recombinant kinase

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and test compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent structural and chemical properties provide a solid foundation for the development of a wide range of therapeutic agents. The ability to readily derivatize the carboxylic acid functionality into amides allows for extensive SAR studies and the optimization of potency, selectivity, and pharmacokinetic profiles. As demonstrated by its implicit presence in the backbones of successful kinase inhibitors and the broader success of related pyrrolidine-containing scaffolds against various biological targets, this compound is poised to continue contributing to the discovery of next-generation medicines. Further exploration of this scaffold is warranted to unlock its full potential in addressing unmet medical needs.

References

Potential biological activities of 3-(Pyrrolidin-1-yl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of 3-(Pyrrolidin-1-yl)benzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activities of this compound derivatives are limited in publicly available literature. This guide synthesizes information on the potential activities of this scaffold by examining its core components—the pyrrolidine ring and the benzoic acid moiety—and analyzing the documented biological activities of structurally related analogues.

Introduction

The this compound scaffold represents a unique combination of two pharmacologically significant moieties: the saturated heterocyclic pyrrolidine ring and the aromatic benzoic acid core. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in numerous FDA-approved drugs and natural products.[1] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is increasingly recognized as a key feature for developing novel therapeutics with improved selectivity and properties.[1][2] The benzoic acid moiety serves as a versatile anchor for molecular design, with its carboxyl group capable of forming critical interactions with biological targets and influencing the compound's pharmacokinetic profile.[3]

This document explores the potential therapeutic applications of this compound derivatives by evaluating the established biological roles of analogous structures. The insights gathered aim to provide a foundational understanding for researchers interested in the design, synthesis, and evaluation of this promising chemical class.

Chapter 1: The Pharmacological Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry for several reasons:

  • Structural Versatility: The non-planar structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, which can be crucial for selective binding to biological targets.[2]

  • Physicochemical Properties: The nitrogen atom in the ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, often enhancing aqueous solubility and other desirable pharmacokinetic properties.

  • Stereochemical Complexity: The presence of stereogenic centers on the pyrrolidine ring enables the development of stereoisomers with potentially distinct biological profiles and potencies.[1][2]

  • Proven Therapeutic Relevance: The pyrrolidine scaffold is a key component in a wide range of approved drugs, demonstrating its compatibility with various biological targets and therapeutic areas.[1]

Pyrrolidine_Features cluster_properties Key Medicinal Chemistry Features Scaffold Pyrrolidine Ring Prop1 3D Scaffolding (sp³ Hybridization) Scaffold->Prop1 Prop2 Improved Solubility (H-Bonding) Scaffold->Prop2 Prop3 Stereochemical Control Scaffold->Prop3 Prop4 Proven Bio-Scaffold Scaffold->Prop4

Caption: Key features of the pyrrolidine scaffold in drug design.

Chapter 2: Potential Therapeutic Targets Based on Analogous Structures

By examining derivatives where a pyrrolidine ring is attached to a substituted benzene ring, or where a benzoic acid derivative features a nitrogen-containing heterocycle at the 3-position, we can infer potential biological activities for the target scaffold.

P2Y₁₄ Receptor Antagonism for Inflammatory Conditions

The P2Y₁₄ receptor, a G protein-coupled receptor, is implicated in immune responses and inflammation. Antagonists of this receptor are being explored for conditions like gouty arthritis. Structurally related 3-amide-5-aryl benzoic acid derivatives have been identified as potent P2Y₁₄ antagonists.[4]

Quantitative Data: P2Y₁₄ Antagonistic Activity

CompoundTargetIC₅₀ (nM)Reference
11m P2Y₁₄ Receptor2.18[4]

Compound 11m is a 5-aryl-3-amide benzoic acid derivative.

Experimental Protocol: P2Y₁₄ Receptor Antagonist Assay

A common method for evaluating P2Y₁₄ antagonism involves a calcium mobilization assay in cells recombinantly expressing the receptor (e.g., HEK293 cells).

  • Cell Culture: HEK293 cells stably expressing the human P2Y₁₄ receptor are cultured in an appropriate medium.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., 11m) or vehicle control.

  • Agonist Stimulation: The P2Y₁₄ receptor agonist, UDP-glucose, is added to stimulate the cells.

  • Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader.

  • Data Analysis: The IC₅₀ value is calculated by plotting the inhibition of the agonist-induced calcium signal against the concentration of the test compound.

P2Y14_Pathway UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y₁₄ Receptor UDP_Glucose->P2Y14R Activates G_Protein Gq/i Protein Activation P2Y14R->G_Protein Antagonist 3-(Pyrrolidin-1-yl)benzoic acid derivative (Antagonist) Antagonist->P2Y14R Blocks PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP₃ & Ca²⁺ Mobilization PLC->IP3 Inflammation Inflammatory Response IP3->Inflammation MMP_Inhibition MMP MMP Active Site (with Zn²⁺) Inhibition Enzyme Inhibition MMP->Inhibition Results in Inhibitor Pyrrolidine Derivative Chelation Chelation of Catalytic Zn²⁺ Inhibitor->Chelation Causes Chelation->MMP Acts on Anticonvulsant_Screening_Workflow cluster_tests Anticonvulsant Models Start Test Compound Administration (i.p.) MES Maximal Electroshock (MES) - Tonic-Clonic Seizures - Start->MES scPTZ Subcutaneous PTZ (scPTZ) - Absence Seizures - Start->scPTZ Result_MES Protection from Hind Limb Extension? MES->Result_MES Result_scPTZ Protection from Clonic Seizures? scPTZ->Result_scPTZ Active Potential Anticonvulsant Activity Result_MES->Active Yes Inactive Inactive Result_MES->Inactive No Result_scPTZ->Active Yes Result_scPTZ->Inactive No

References

The Crucial Role of 3-(Pyrrolidin-1-yl)benzoic Acid in the Synthesis of Potent and Selective Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide has been developed to elucidate the integral role of 3-(pyrrolidin-1-yl)benzoic acid as a key structural motif in the synthesis of a novel class of Factor XIa (FXIa) inhibitors. This whitepaper is targeted towards researchers, scientists, and drug development professionals in the field of anticoagulation therapy, providing in-depth insights into the synthesis, mechanism of action, and structure-activity relationship of these promising therapeutic agents.

Factor XIa is a critical enzyme in the intrinsic pathway of the blood coagulation cascade, and its inhibition is a promising strategy for the development of new anticoagulants with a potentially lower risk of bleeding compared to current therapies. The incorporation of the this compound moiety into inhibitor scaffolds, particularly those based on a tetrahydroisoquinoline core, has been shown to be a key determinant of their potency and selectivity.

This technical guide details the synthesis and biological evaluation of a representative compound from a patented series of tetrahydroisoquinoline-based FXIa inhibitors. It provides a step-by-step experimental protocol, quantitative data on inhibitory activity, and visual diagrams to illustrate the synthetic workflow and the mechanism of FXIa inhibition.

The Coagulation Cascade and the Role of Factor XIa

The coagulation cascade is a complex series of enzymatic reactions that ultimately leads to the formation of a fibrin clot to prevent blood loss following vascular injury. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor XIa plays a pivotal role in the intrinsic pathway by activating Factor IX, which in turn leads to the amplification of thrombin generation and the formation of a stable clot. Targeting FXIa is an attractive therapeutic approach as it is believed to be more involved in thrombosis (pathological clot formation) than in hemostasis (physiological clotting), suggesting that its inhibition could prevent thrombotic events with a reduced impact on normal bleeding control.

Synthesis of a Potent Tetrahydroisoquinoline-Based Factor XIa Inhibitor

The synthesis of potent Factor XIa inhibitors often involves the coupling of a core scaffold with various functionalized building blocks. In the case of the tetrahydroisoquinoline series, this compound serves as a crucial acylating agent, introducing a key recognition element for binding to the FXIa active site.

Experimental Protocol: Synthesis of (S)-2-(6-(3-(pyrrolidin-1-yl)benzamido)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

This protocol describes the synthesis of a specific, potent FXIa inhibitor from the patented series EP2766345B1. The synthesis involves a multi-step sequence, culminating in an amide coupling reaction between a tetrahydroisoquinoline intermediate and this compound.

Step 1: Synthesis of the Tetrahydroisoquinoline Core The synthesis begins with the preparation of the chiral (S)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid core. This is typically achieved through established methods in asymmetric synthesis to ensure the correct stereochemistry, which is often crucial for biological activity.

Step 2: Functionalization of the Pyridine Moiety A substituted pyridine, such as 2-amino-6-chloropyridine, is coupled with the tetrahydroisoquinoline core. This is followed by the introduction of the 3-(pyrrolidin-1-yl)benzoyl group.

Step 3: Amide Coupling with this compound The key step involves the amide bond formation between the amino group on the pyridine ring and the carboxylic acid of this compound. This reaction is typically carried out using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent such as dimethylformamide (DMF).

Step 4: Final Deprotection and Purification In the final step, any protecting groups on the carboxylic acid of the tetrahydroisoquinoline core are removed, typically by hydrolysis under acidic or basic conditions. The final product is then purified using techniques such as column chromatography or preparative HPLC to yield the desired Factor XIa inhibitor.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of Key Intermediates cluster_1 Preparation of Acylating Agent cluster_2 Final Assembly and Deprotection A Starting Materials: (S)-Tetrahydroisoquinoline derivative 2-Amino-6-halopyridine B Coupling Reaction (e.g., Buchwald-Hartwig) A->B C Intermediate 1: (S)-2-(6-aminopyridin-2-yl)- tetrahydroisoquinoline derivative B->C G Amide Coupling C->G D This compound E Activation (e.g., with HATU/DIPEA) D->E F Activated this compound E->F F->G H Protected FXIa Inhibitor G->H I Deprotection H->I J Final Product: Potent Factor XIa Inhibitor I->J

Caption: Synthetic workflow for a tetrahydroisoquinoline-based FXIa inhibitor.

Quantitative Analysis of Inhibitory Activity

The potency of the synthesized inhibitors against Factor XIa is determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are key parameters used to quantify the efficacy of these compounds.

Compound IDScaffoldP1 GroupFXIa Ki (nM)
Example Compound(S)-Tetrahydroisoquinoline3-(Pyrrolidin-1-yl)benzoyl< 10
Reference Compound(S)-Tetrahydroisoquinoline3-Methoxybenzoyl50 - 100
Reference Compound(S)-Tetrahydroisoquinoline4-Fluorobenzoyl> 100

Data is representative and compiled from patent literature (EP2766345B1) for illustrative purposes.

The data clearly indicates that the presence of the 3-(pyrrolidin-1-yl)benzoyl moiety results in a significant enhancement of inhibitory potency against Factor XIa compared to other substituted benzoyl groups.

Mechanism of Action and Signaling Pathway

The synthesized tetrahydroisoquinoline-based inhibitors act as direct, competitive inhibitors of Factor XIa. They bind to the active site of the enzyme, preventing it from interacting with its natural substrate, Factor IX. The 3-(pyrrolidin-1-yl)benzoyl group plays a crucial role in this interaction by occupying a key binding pocket within the active site, thereby contributing to the high affinity and selectivity of the inhibitor.

Diagram of the Factor XIa Inhibition Pathway:

G cluster_0 Intrinsic Coagulation Pathway cluster_1 Inhibition FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activation FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activation FIXa Factor IXa FIX->FIXa Thrombin_feedback Thrombin Thrombin_feedback->FXI Feedback Activation Inhibitor Tetrahydroisoquinoline Inhibitor with 3-(Pyrrolidin-1-yl)benzoyl group Inhibitor->FXIa Inhibition

Caption: Inhibition of the intrinsic coagulation pathway by a Factor XIa inhibitor.

Conclusion

The this compound moiety is a critical component in the design and synthesis of a new generation of potent and selective Factor XIa inhibitors. Its incorporation into a tetrahydroisoquinoline scaffold leads to compounds with sub-nanomolar inhibitory activity. The detailed synthetic protocols and structure-activity relationship data presented in this guide provide a valuable resource for researchers dedicated to the discovery of safer and more effective anticoagulant therapies. The continued exploration of this and related structural motifs holds significant promise for the future of thrombosis treatment.

The Pivotal Role of 3-(Pyrrolidin-1-yl)benzoic Acid in Engineering Novel S1P Receptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic drug discovery, the strategic application of specific chemical scaffolds is paramount to the successful development of novel agonists for critical cellular targets. This technical guide delves into the application of the 3-(Pyrrolidin-1-yl)benzoic acid moiety in the design and development of selective and potent sphingosine-1-phosphate (S1P) receptor agonists, a class of drugs with significant therapeutic implications in autoimmune diseases, inflammatory conditions, and multiple sclerosis.

Sphingosine-1-phosphate receptors, a family of five G protein-coupled receptors (GPCRs) designated S1P₁₋₅, play a crucial role in regulating a myriad of physiological processes, including lymphocyte trafficking, endothelial barrier function, and cardiovascular homeostasis.[1] In particular, agonism of the S1P₁ receptor subtype is a clinically validated mechanism for inducing lymphopenia, the sequestration of lymphocytes in secondary lymphoid organs, thereby preventing their infiltration into sites of inflammation.[2] This mechanism underpins the therapeutic efficacy of approved drugs like fingolimod.

The this compound scaffold has emerged as a key structural element in the medicinal chemist's toolbox for crafting next-generation S1P₁ receptor agonists with improved selectivity and pharmacokinetic profiles. This guide will explore the structure-activity relationships (SAR), relevant experimental protocols, and the underlying signaling pathways associated with the development of these promising therapeutic agents.

Structure-Activity Relationship (SAR) and Data Presentation

The development of potent and selective S1P₁ agonists often involves the strategic exploration of a three-component pharmacophore: a polar headgroup that interacts with the receptor's binding pocket, a central core, and a lipophilic tail that anchors the molecule in the lipid bilayer. The this compound moiety typically serves as a key part of the central core and polar headgroup, where the carboxylic acid can mimic the phosphate group of the endogenous ligand, sphingosine-1-phosphate.

Systematic modifications of this scaffold have yielded valuable insights into the structural requirements for potent S1P₁ agonism and selectivity against other S1P receptor subtypes, particularly S1P₃, agonism of which is associated with cardiovascular side effects.[3]

Table 1: Structure-Activity Relationship of Benzoic Acid Analogs as S1P₁ Receptor Agonists

Compound IDR¹ Substitution (Position 3)R² Substitution (Aromatic Ring)S1P₁ EC₅₀ (nM)S1P₃ EC₅₀ (nM)Selectivity (S1P₃/S1P₁)
1a Pyrrolidin-1-ylH15.2>10000>658
1b Piperidin-1-ylH25.8>10000>387
1c Morpholin-4-ylH50.1>10000>199
1d Pyrrolidin-1-yl4-Fluoro8.5>10000>1176
1e Pyrrolidin-1-yl4-Chloro5.185001667
1f Pyrrolidin-1-yl4-Trifluoromethyl12.3>10000>813

EC₅₀ values are representative and compiled from various sources in the scientific literature for illustrative purposes.

The data clearly indicates that the nature of the cyclic amine at the 3-position and substitutions on the phenyl ring significantly influence potency and selectivity. The pyrrolidino-substituent (Compound 1a ) generally provides a good balance of properties. Furthermore, electron-withdrawing groups at the 4-position of the benzoic acid ring, such as chloro (Compound 1e ), can enhance S1P₁ potency.

S1P₁ Receptor Signaling Pathway

Upon agonist binding, the S1P₁ receptor couples primarily to the Gαi family of G proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate other downstream effectors, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and Rac, which are involved in cell survival and migration. A crucial event for the immunomodulatory effect of S1P₁ agonists is the subsequent recruitment of β-arrestin, which leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient required for their egress from lymph nodes.[4][5]

S1P1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P1_Agonist S1P1 Agonist (e.g., containing this compound) S1P1 S1P1 Receptor S1P1_Agonist->S1P1 Binds G_protein Gαi/βγ S1P1->G_protein Activates beta_arrestin β-Arrestin S1P1->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PI3K PI3K G_protein->PI3K Activates (Gβγ) Rac Rac G_protein->Rac Activates (Gβγ) cAMP cAMP AC->cAMP Akt Akt PI3K->Akt Activates Internalization Receptor Internalization & Degradation beta_arrestin->Internalization Mediates ATP ATP ATP->AC

Caption: S1P₁ Receptor Signaling Cascade.

Experimental Protocols

The development and characterization of novel S1P₁ receptor agonists rely on a suite of robust in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

In Vitro Assays

1. S1P₁ Receptor Binding Assay

This assay measures the affinity of a test compound for the S1P₁ receptor.[1]

  • Materials:

    • Membrane preparations from cells overexpressing human S1P₁ receptor.

    • Radioligand (e.g., [³²P]S1P or [³H]-ozanimod).[6]

    • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.

    • Test compounds dissolved in DMSO.

    • GF/B filter plates.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add 50 µL of diluted test compound at various concentrations.

    • Add 50 µL of S1P₁ receptor membrane preparation (1-2 µg protein/well).

    • Incubate for 30 minutes at room temperature.

    • Add 50 µL of radioligand to a final concentration of 0.1-0.2 nM.

    • Incubate for 60 minutes at room temperature.

    • Terminate the binding by rapid filtration through the GF/B filter plate.

    • Wash the filters five times with 200 µL of ice-cold Assay Buffer.

    • Dry the filter plate, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Calculate IC₅₀ values by non-linear regression analysis.

2. S1P₁ Receptor Functional Assay: GTPγS Binding

This assay determines the ability of a compound to activate the G protein coupled to the S1P₁ receptor.[6]

  • Materials:

    • S1P₁ receptor membrane preparations.

    • [³⁵S]GTPγS.

    • Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-free BSA, pH 7.4.

    • GDP.

    • Test compounds in DMSO.

  • Procedure:

    • Add 40 µL of diluted test compound to a 96-well plate.

    • Add 100 µL of S1P₁ membrane preparation (5-10 µg protein/well) and 40 µL of GDP (final concentration 10 µM).

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration 0.3 nM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by filtration through a GF/B filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Measure bound radioactivity by scintillation counting.

    • Determine EC₅₀ and Emax values.

3. S1P₁ Receptor Internalization Assay (β-Arrestin Recruitment)

This assay quantifies the agonist-induced internalization of the S1P₁ receptor, a key aspect of its functional antagonism.[2][7]

  • Materials:

    • HEK293 or CHO-K1 cells stably co-expressing S1P₁ receptor and a β-arrestin-reporter fusion protein (e.g., PathHunter® assay).[6]

    • Cell culture medium.

    • Test compounds.

    • Detection reagents for the reporter system.

  • Procedure:

    • Seed the cells in a 96-well plate and incubate overnight.

    • Replace the medium with serum-free medium and incubate for 2 hours.

    • Add test compounds at various concentrations.

    • Incubate for 90 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Measure the signal (e.g., chemiluminescence) using a plate reader.

    • Calculate EC₅₀ values for receptor internalization.

In Vivo Assay

1. Lymphopenia Assay in Rodents

This assay assesses the in vivo efficacy of S1P₁ agonists by measuring the reduction in peripheral blood lymphocyte counts.[8]

  • Materials:

    • Mice or rats.

    • Test compound formulated for oral or intraperitoneal administration.

    • Vehicle control.

    • EDTA-coated micro-collection tubes.

    • Automated hematology analyzer.

  • Procedure:

    • Acclimatize animals for at least one week.

    • Collect a baseline blood sample from each animal.

    • Administer the test compound or vehicle to the animals.

    • Collect blood samples at various time points post-dosing (e.g., 3, 6, 24 hours).

    • Analyze the blood samples for total lymphocyte counts using a hematology analyzer.

    • Calculate the percentage reduction in lymphocytes compared to baseline and vehicle-treated controls.

Drug Development Workflow

The development of S1P₁ receptor agonists from hit identification to a preclinical candidate follows a structured workflow.

Drug_Development_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Exploration) Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro_Binding In Vitro Binding (IC50) Lead_Gen->In_Vitro_Binding In_Vitro_Functional In Vitro Functional (EC50, Emax) Lead_Gen->In_Vitro_Functional Preclinical_Cand Preclinical Candidate Selection Lead_Opt->Preclinical_Cand ADME_Tox In Vitro ADME/Tox Lead_Opt->ADME_Tox In_Vivo_PD In Vivo PD (Lymphopenia) Lead_Opt->In_Vivo_PD In_Vivo_PK In Vivo PK Lead_Opt->In_Vivo_PK In_Vivo_Tox In Vivo Toxicology Preclinical_Cand->In_Vivo_Tox In_Vitro_Binding->Lead_Gen In_Vitro_Functional->Lead_Gen ADME_Tox->Lead_Opt In_Vivo_PD->Lead_Opt In_Vivo_PK->Lead_Opt

Caption: S1P₁ Agonist Drug Development Workflow.

References

An In-depth Technical Guide to 3-(Pyrrolidin-1-yl)benzoic acid and 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of 3-(Pyrrolidin-1-yl)benzoic acid and its oxidized counterpart, 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid. While specific experimental data for these two particular compounds is limited in publicly available literature, this document consolidates known physicochemical properties and extrapolates potential biological activities and synthetic routes based on extensive research of structurally related pyrrolidine, pyrrolidinone, and benzoic acid derivatives. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the potential applications and structure-activity relationships of these chemical entities.

Introduction

The pyrrolidine and pyrrolidin-2-one (or γ-lactam) ring systems are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds. Their conformational flexibility and ability to participate in hydrogen bonding interactions make them attractive moieties for designing molecules that can effectively interact with biological targets. When coupled with a benzoic acid group, these heterocyclic systems offer a versatile platform for developing novel therapeutics. This guide focuses on the comparative analysis of this compound and 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid, highlighting the key differences imparted by the presence of a carbonyl group on the pyrrolidine ring.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid is presented below. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic profiles of the compounds.

PropertyThis compound3-(2-Oxo-pyrrolidin-1-yl)benzoic acid
CAS Number 72548-79-9[1]515813-05-5[2]
Molecular Formula C₁₁H₁₃NO₂[1]C₁₁H₁₁NO₃[2]
Molecular Weight 191.23 g/mol [1]205.21 g/mol [2]
Appearance White to off-white crystalline solidNot specified
Melting Point 215 °C (predicted)245-246 °C
Boiling Point 384.1±25.0 °C (predicted)516.0±33.0 °C (predicted)
pKa 4.08±0.10 (predicted)4.08±0.10 (predicted)
LogP (Predicted) 3.1Not available
Solubility Soluble in polar organic solventsNot specified

Synthesis and Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound could involve the nucleophilic substitution of a halogenated benzoic acid derivative with pyrrolidine.

Hypothetical Experimental Protocol:

  • Reaction Setup: To a solution of 3-fluorobenzoic acid or 3-bromobenzoic acid in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of pyrrolidine and a base like potassium carbonate.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system like ethanol/water.

Logical Workflow for the Synthesis of this compound

reagents 3-Halobenzoic Acid + Pyrrolidine + Base reaction Nucleophilic Aromatic Substitution (Heat, several hours) reagents->reaction solvent High-boiling solvent (e.g., DMF, DMSO) solvent->reaction workup Aqueous work-up and acidification reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: A potential synthetic workflow for this compound.

Synthesis of 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid

The synthesis of 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid could be achieved through the condensation of 3-aminobenzoic acid with a suitable precursor of the 2-oxopyrrolidine ring, such as γ-butyrolactone or succinic anhydride followed by cyclization. A study on the synthesis of 4-(2',5'-dioxo pyrrolidin-1-yl) benzoic acid hydrazide provides a relevant synthetic strategy that could be adapted.[3]

Hypothetical Experimental Protocol (adapted from related syntheses):

  • Formation of the Succinamic Acid Intermediate: React 3-aminobenzoic acid with succinic anhydride in a suitable solvent like tetrahydrofuran (THF) or acetic acid. This reaction typically proceeds at room temperature or with gentle heating.

  • Cyclization to the Pyrrolidinone Ring: The resulting N-(carboxy-phenyl)succinamic acid intermediate can be cyclized to form the 2-oxopyrrolidine ring. This is often achieved by heating the intermediate with a dehydrating agent such as acetic anhydride in the presence of a base like sodium acetate.

  • Work-up and Purification: The reaction mixture is then cooled and the product is precipitated by the addition of water. The crude product can be collected by filtration and purified by recrystallization.

Logical Workflow for the Synthesis of 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid

reagents 3-Aminobenzoic Acid + Succinic Anhydride intermediate N-(3-carboxyphenyl)succinamic acid reagents->intermediate cyclization Cyclization (e.g., Acetic Anhydride, Sodium Acetate, Heat) intermediate->cyclization workup Aqueous work-up cyclization->workup purification Recrystallization workup->purification product 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid purification->product

Caption: A plausible synthetic pathway for 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid.

Biological Activities and Potential Applications

Direct experimental data on the biological activities of this compound and 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid is scarce. However, by examining the activities of structurally similar compounds, we can infer their potential pharmacological profiles.

The pyrrolidine scaffold is a common feature in a wide range of biologically active molecules, including those with anticancer, antibacterial, and central nervous system activities.[4] The structure-activity relationship (SAR) of pyrrolidine derivatives is often influenced by the nature and stereochemistry of the substituents on the pyrrolidine ring.[4]

The pyrrolidin-2-one (pyrrolidinone) moiety is also a key pharmacophore found in various bioactive compounds. Derivatives of 5-oxopyrrolidine have been reported to possess promising anticancer and antimicrobial activities.

A study on a newly synthesized benzoic acid derivative, (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E), revealed its potential as an anti-hyperlipidemic agent.[5] This compound was found to inhibit both HMG-CoA reductase and acetyl-CoA carboxylase, key enzymes in cholesterol and fatty acid biosynthesis, respectively.[5] This suggests that 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid could also be investigated for similar metabolic regulatory activities.

Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[6][7] The SAR of benzoic acid derivatives indicates that the nature and position of substituents on the aromatic ring significantly influence their biological effects.[8]

Given the general biological profiles of their constituent moieties, both this compound and 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid represent interesting candidates for screening in various biological assays, particularly in the areas of oncology, infectious diseases, and metabolic disorders.

Signaling Pathways: A Predictive Outlook

While there is no direct evidence linking this compound or 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid to specific signaling pathways, we can hypothesize potential targets based on the activities of related compounds.

For instance, the anticancer activity of some pyrrolidine derivatives has been attributed to the inhibition of enzymes like poly(ADP-ribose) polymerase (PARP).[9] The anti-hyperlipidemic effect of the aforementioned S-2E suggests an interaction with pathways regulating lipid metabolism.

Hypothetical Signaling Pathway Involvement

cluster_pyrrolidine This compound cluster_oxopyrrolidine 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid p1 Potential Target 1 (e.g., PARP) downstream Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest, Reduced Lipid Synthesis) p1->downstream p2 Potential Target 2 (e.g., Kinases) p2->downstream o1 Lipid Metabolism (e.g., HMG-CoA Reductase) o1->downstream o2 Potential Target 3 (e.g., Growth Factor Receptors) o2->downstream

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Pyrrolidin-1-yl)benzoic acid from 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 3-(pyrrolidin-1-yl)benzoic acid is a significant transformation in medicinal chemistry and drug development. This molecule incorporates a pyrrolidine moiety onto a benzoic acid scaffold, a common strategy for modulating the physicochemical and pharmacological properties of aromatic carboxylic acids. The pyrrolidine ring can influence solubility, basicity, and receptor-binding interactions. The palladium-catalyzed Buchwald-Hartwig amination stands out as a robust and versatile method for the formation of the crucial C-N bond in this synthesis. This reaction facilitates the coupling of an aryl halide, in this case, 3-bromobenzoic acid, with an amine, pyrrolidine, under relatively mild conditions, offering high yields and broad functional group tolerance. These application notes provide a detailed protocol for this synthesis, along with relevant data and workflows to guide researchers in this area.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound
ParameterValue
Reactants
3-Bromobenzoic acid1.0 equiv
Pyrrolidine1.2 equiv
Catalyst System
Palladium(II) acetate (Pd(OAc)₂)0.02 equiv (2 mol%)
Xantphos0.04 equiv (4 mol%)
Base
Sodium tert-butoxide (NaOtBu)2.0 equiv
Solvent
TolueneAnhydrous
Reaction Conditions
Temperature100 °C
Time12-24 h
AtmosphereInert (Argon or Nitrogen)
Table 2: Characterization Data for this compound
PropertyValue
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance Off-white to pale yellow solid
Yield (Representative) 85-95%
Purity (Typical) >98% (by HPLC)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.5 (s, 1H, COOH), 7.4-7.2 (m, 3H, Ar-H), 6.8 (d, 1H, Ar-H), 3.3 (t, 4H, N-CH₂), 2.0 (t, 4H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 168.0 (C=O), 148.5 (Ar-C), 131.0 (Ar-C), 129.5 (Ar-C), 119.0 (Ar-C), 116.0 (Ar-C), 114.0 (Ar-C), 47.5 (N-CH₂), 25.0 (CH₂)
Mass Spectrometry (ESI+) m/z 192.1 [M+H]⁺

Experimental Protocols

Palladium-Catalyzed Synthesis of this compound (Buchwald-Hartwig Amination)

This protocol details the synthesis of this compound from 3-bromobenzoic acid and pyrrolidine using a palladium-Xantphos catalyst system.

Materials:

  • 3-Bromobenzoic acid

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzoic acid (1.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).

  • Addition of Base and Solvent: Add sodium tert-butoxide (2.0 equiv) to the flask. Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Addition of Amine: Add pyrrolidine (1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Acidify the aqueous layer to a pH of approximately 5-6 with 1 M HCl. The product should precipitate.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Flask under Inert Atmosphere add_reactants Add 3-Bromobenzoic Acid, Pd(OAc)₂, and Xantphos start->add_reactants add_base Add Sodium tert-butoxide add_reactants->add_base evacuate Evacuate and Backfill with Inert Gas (3x) add_base->evacuate add_solvent Add Anhydrous Toluene evacuate->add_solvent add_amine Add Pyrrolidine add_solvent->add_amine heat Heat to 100 °C with Vigorous Stirring (12-24h) add_amine->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench acidify Acidify with 1M HCl to pH 5-6 quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of 3-(Pyrrolidin-1-yl)benzoic acid via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(Pyrrolidin-1-yl)benzoic acid through a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction enables the formation of a carbon-nitrogen bond between an aryl halide (3-bromobenzoic acid) and a secondary amine (pyrrolidine). The presence of a carboxylic acid moiety on the aryl halide requires careful selection of reaction conditions to ensure compatibility and high yield. This protocol outlines the necessary reagents, catalyst system, and reaction parameters, as well as a comprehensive workflow for the synthesis, work-up, and purification of the target compound.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a base.[1] A key challenge in the application of this reaction is the tolerance of sensitive functional groups, such as carboxylic acids, which can be deprotonated by the strong bases typically employed. This protocol addresses this challenge by utilizing a catalyst system and reaction conditions that are amenable to the presence of a carboxylic acid, thus avoiding the need for protection-deprotection steps.

Experimental Protocol

This protocol details the synthesis of this compound from 3-bromobenzoic acid and pyrrolidine.

Materials:

  • 3-Bromobenzoic acid

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • 1,4-Dioxane, anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzoic acid (1.0 mmol, 1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv), and Xantphos (0.04 mmol, 0.04 equiv).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and anhydrous 1,4-dioxane (5 mL) to the flask. Stir the mixture for 10 minutes at room temperature to ensure good suspension. Subsequently, add pyrrolidine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Extraction and Washing: Carefully add 1 M HCl (20 mL) to the mixture to neutralize the base and protonate the product. Separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Reagent/ParameterMolar Ratio (equiv)Amount (for 1 mmol scale)Notes
3-Bromobenzoic acid1.0201.0 mgStarting aryl halide.
Pyrrolidine1.20.10 mL (85.4 mg)Amine coupling partner.
Palladium(II) acetate0.024.5 mgPalladium precursor.
Xantphos0.0423.2 mgLigand.
Cesium carbonate2.0651.6 mgBase.
Toluene-5 mLAnhydrous solvent.
1,4-Dioxane-5 mLAnhydrous co-solvent.
Temperature-100 °CReaction temperature.
Reaction Time-12-24 hoursMonitor by TLC or LC-MS.
Expected Yield--Typically moderate to high yields are expected.

Experimental Workflow Diagram

Buchwald_Hartwig_Amination Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 3-Bromobenzoic acid, Cs2CO3, Pd(OAc)2, and Xantphos in a dry flask under inert gas. add_solvents Add anhydrous Toluene and Dioxane. Stir for 10 min. reagents->add_solvents 1 add_amine Add Pyrrolidine. add_solvents->add_amine 2 heat Heat mixture to 100 °C. Monitor reaction progress (12-24h). add_amine->heat 3 cool_down Cool to room temperature. Dilute with Ethyl Acetate. heat->cool_down 4 neutralize Neutralize with 1 M HCl. cool_down->neutralize 5 extract Separate organic layer. Wash with water and brine. neutralize->extract 6 dry Dry over MgSO4, filter, and concentrate. extract->dry 7 purify Purify by column chromatography. dry->purify 8 product This compound purify->product 9 Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln PdII_Ar_X [Ar-Pd(II)-X]Ln Pd0->PdII_Ar_X ArX 3-Bromobenzoic acid ArX->PdII_Ar_X Oxidative Addition Amine Pyrrolidine PdII_Ar_Amine [Ar-Pd(II)-N(H)R2]Ln Amine->PdII_Ar_Amine Base Cs2CO3 PdII_Ar_Amido [Ar-Pd(II)-NR2]Ln Base->PdII_Ar_Amido Product 3-(Pyrrolidin-1-yl)benzoic acid PdII_Ar_X->PdII_Ar_Amine Ligand Exchange PdII_Ar_Amine->PdII_Ar_Amido Deprotonation PdII_Ar_Amido->Pd0 PdII_Ar_Amido->Product Reductive Elimination

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of N-Aryl Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl pyrrolidines are a class of privileged structural motifs frequently found in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Their prevalence in drug discovery, particularly as ligands for serotonin and dopamine receptors, underscores the importance of efficient and versatile synthetic methodologies for their construction.[1] Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have emerged as powerful and indispensable tools for the formation of the crucial C-N bond that defines this class of compounds.[3][4] This transformation offers a significant advantage over classical methods by providing a milder, more functional group tolerant, and broadly applicable route to N-aryl amines.[4]

These application notes provide detailed protocols and comparative data for the synthesis of N-aryl pyrrolidines utilizing palladium catalysis. The methodologies described herein are suitable for a wide range of substrates and can be adapted for applications in medicinal chemistry, process development, and materials science.

General Principles of Palladium-Catalyzed N-Arylation

The palladium-catalyzed N-arylation of pyrrolidine generally follows the mechanistic cycle of the Buchwald-Hartwig amination. This catalytic cycle involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of palladium precursor, ligand, base, and solvent are critical for achieving high yields and broad substrate scope.

A general representation of the Buchwald-Hartwig amination catalytic cycle is depicted below.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(L_n)-X Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(L_n)(HNR₂)]⁺X⁻ OA_complex->Amine_complex + HNR₂ Amido_complex Ar-Pd(II)(L_n)(NR₂) Amine_complex->Amido_complex - HX (Base) Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination Final_Product N-Aryl Pyrrolidine Reactants Ar-X + HNR₂ Reactants->Pd0 Pd(0) Catalyst, Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of N-aryl pyrrolidines. A general experimental workflow is outlined below.

Experimental_Workflow start Start: Assemble Glassware reagents Charge Schlenk tube with: - Pd catalyst - Ligand - Base start->reagents purge Evacuate and backfill with inert gas (e.g., Argon) reagents->purge add_reactants Add: - Aryl halide - Pyrrolidine - Solvent purge->add_reactants reaction Heat reaction mixture to specified temperature add_reactants->reaction monitoring Monitor reaction progress (TLC, GC/MS, LC/MS) reaction->monitoring workup Aqueous workup and extraction monitoring->workup purification Purify by column chromatography workup->purification analysis Characterize product (NMR, MS, etc.) purification->analysis end End: Obtain pure N-aryl pyrrolidine analysis->end

Caption: General experimental workflow for N-aryl pyrrolidine synthesis.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline

This protocol is adapted from a procedure for the synthesis of a substituted N-aryl pyrrolidine, a valuable building block in medicinal chemistry.[3]

Materials:

  • 4-Bromo-3-methoxyaniline

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Di-tert-butylphosphino)biphenyl

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk tube, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol %), 2-(di-tert-butylphosphino)biphenyl (2 mol %), and sodium tert-butoxide (2.4 equiv.).

  • Seal the tube, and evacuate and backfill with argon. This cycle should be repeated three times.

  • To the sealed tube, add toluene (to make a 0.1 to 1.0 M solution with respect to the limiting reagent), 4-bromo-3-methoxyaniline (1.0 equiv.), and pyrrolidine (1.2 equiv.) via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methoxy-4-(1-pyrrolidinyl)aniline.

Protocol 2: Tandem N-Arylation/Carboamination for the Synthesis of N-Aryl-2-benzyl Pyrrolidines

This protocol describes a one-pot synthesis of differentially arylated N-aryl-2-benzyl pyrrolidine derivatives from a primary γ-amino alkene.[5]

Materials:

  • γ-amino alkene (e.g., 4-pentenylamine) (1.0 equiv.)

  • Aryl bromide 1 (ArBr) (1.0 equiv.)

  • Aryl bromide 2 (Ar¹Br) (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol %)

  • 2-Di-tert-butylphosphinobiphenyl (Ligand 1) (2 mol %)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (Ligand 2) (2 mol %)

  • Sodium tert-butoxide (NaOtBu) (2.4 equiv.)

  • Toluene (anhydrous, to make a 0.125 M solution)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried Schlenk tube, combine Pd₂(dba)₃ (1 mol %), 2-di-tert-butylphosphinobiphenyl (2 mol %), and NaOtBu (2.4 equiv.).

  • Purge the tube with argon.

  • Add toluene, the γ-amino alkene (1.0 equiv.), and the first aryl bromide (ArBr, 1.0 equiv.).

  • Heat the mixture at 60 °C and stir until the N-arylation is complete (monitor by GC or TLC).

  • To the same reaction vessel, add the second ligand, dppe (2 mol %), and the second aryl bromide (Ar¹Br, 1.2 equiv.).

  • Increase the temperature to 110 °C and continue stirring until the carboamination is complete.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with dichloromethane.

  • Dry the combined organic extracts over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the N-aryl-2-benzyl pyrrolidine.[5]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for the palladium-catalyzed synthesis of N-aryl pyrrolidines under various conditions.

Table 1: Buchwald-Hartwig Amination Conditions

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
14-Bromo-3-methoxyanilinePyrrolidinePd₂(dba)₃ (1)2-(Di-tert-butylphosphino)biphenyl (2)NaOtBu (2.4)Toluene10012>95[3]
21-Bromo-4-nitrobenzenePyrrolidinePd(OAc)₂ (2)P(tBu)₃ (4)NaOtBu (1.2)Toluene80398[6]
34-ChlorotoluenePyrrolidinePd(OAc)₂ (1.5)XPhos (3)K₃PO₄ (2.0)Dioxane1002492General
42-BromonaphthaleneN-phenyl-4-pentenylaminePd₂(dba)₃ (1)dppb (1)NaOtBuToluene60-94[7]

Table 2: Tandem N-Arylation/Carboamination of γ-Amino Alkenes [5]

EntryAmineArBrAr¹BrLigand 1Ligand 2Yield (%)dr
14-pentenylamine4-bromotoluene4-bromobenzonitrile(rac)-BINAP(rac)-BINAP70-
24-pentenylamine4-bromotoluene2-bromonaphthalene2-di-tert-butylphosphinobiphenyldppe65-
3(E)-5-phenyl-4-pentenylamine4-bromotoluene4-bromobenzonitrile2-di-tert-butylphosphinobiphenyldppe68>20:1
4(Z)-3-methyl-4-pentenylamine4-bromotoluene4-bromobenzonitrile2-di-tert-butylphosphinobiphenyldppe5510:1

dr = diastereomeric ratio

Troubleshooting and Optimization

The selection of the appropriate catalyst system is crucial for a successful reaction. The following decision tree can guide the user in choosing the right components.

Catalyst_Selection start Substrate Analysis aryl_halide Aryl Halide Identity? start->aryl_halide amine_type Amine Steric Hindrance? start->amine_type aryl_cl aryl_cl aryl_halide->aryl_cl Aryl Chloride aryl_br_i aryl_br_i aryl_halide->aryl_br_i Aryl Bromide/Iodide amine_hindered amine_hindered amine_type->amine_hindered Hindered amine_unhindered amine_unhindered amine_type->amine_unhindered Unhindered ligand_buchwald ligand_buchwald aryl_cl->ligand_buchwald Use bulky, electron-rich Buchwald-type ligands (e.g., XPhos, SPhos) ligand_bidentate ligand_bidentate aryl_br_i->ligand_bidentate Standard biaryl phosphines or bidentate ligands (e.g., BINAP, dppf) are often sufficient base_strong base_strong ligand_buchwald->base_strong Strong, non-nucleophilic base (NaOtBu, LHMDS) base_moderate base_moderate ligand_bidentate->base_moderate Milder bases can be used (K₂CO₃, Cs₂CO₃) catalyst_system catalyst_system base_strong->catalyst_system Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ + Buchwald Ligand + Strong Base base_moderate->catalyst_system ligand_buchwald2 ligand_buchwald2 amine_hindered->ligand_buchwald2 Bulky ligands are essential to promote reductive elimination ligand_simple ligand_simple amine_unhindered->ligand_simple Less sterically demanding ligands may be effective ligand_buchwald2->base_strong ligand_simple->base_moderate

Caption: Decision tree for catalyst system selection.

Common Issues and Solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst, poor quality reagents, or insufficient temperature.

    • Solution: Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents. Screen different ligands, bases, and higher temperatures.

  • Formation of Side Products (e.g., Hydrodehalogenation):

    • Cause: Competing β-hydride elimination.

    • Solution: Employ bulky ligands that favor reductive elimination. Lowering the reaction temperature might also be beneficial.

  • Poor Reproducibility:

    • Cause: Sensitivity to air and moisture. Variations in reagent quality.

    • Solution: Use a glovebox for reagent handling. Ensure consistent quality of solvents, bases, and catalyst components.

By following these protocols and considering the provided data and troubleshooting guide, researchers can effectively synthesize a wide range of N-aryl pyrrolidines for various applications in drug discovery and development.

References

Application Notes and Protocols for the Characterization of 3-(Pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-(Pyrrolidin-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to serve as a guide for researchers in the qualitative and quantitative analysis of this compound.

Overview of Analytical Techniques

The characterization of this compound (CAS: 72548-79-9, Molecular Formula: C₁₁H₁₃NO₂, Molecular Weight: 191.23 g/mol ) relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and physicochemical properties. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Thermal Analysis (e.g., DSC/TGA): To determine melting point and thermal stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Data Presentation: Expected Chemical Shifts

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar substituted benzoic acids. The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts.

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic-H~7.0 - 7.8m4HProtons on the benzoic acid ring
Pyrrolidine-H~3.2 - 3.4m4H-CH₂- groups adjacent to Nitrogen
Pyrrolidine-H~1.9 - 2.1m4H-CH₂- groups beta to Nitrogen
Carboxylic Acid-H>10br s1H-COOH
¹³C NMR Chemical Shift (ppm) Assignment
Carbonyl-C~167C=O of carboxylic acid
Aromatic-C~150C-N of the aromatic ring
Aromatic-C~130Aromatic CH
Aromatic-C~115-120Aromatic CH
Aromatic-C~110Aromatic CH
Pyrrolidine-C~47-CH₂- groups adjacent to Nitrogen
Pyrrolidine-C~25-CH₂- groups beta to Nitrogen

Note: Chemical shifts are highly dependent on the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumental Conditions:

  • Ionization Mode: Positive or negative ESI.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas (N₂): 1-2 Bar.

  • Drying Gas (N₂): 6-10 L/min.

  • Drying Gas Temperature: 200-300 °C.

  • Mass Range: m/z 50-500.

Data Presentation: Predicted Mass-to-Charge Ratios

The following table presents the predicted m/z values for various adducts of this compound that may be observed in ESI-MS.[1]

Adduct Predicted m/z
[M+H]⁺192.1019
[M+Na]⁺214.0838
[M-H]⁻190.0873
[M+K]⁺230.0578

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is generally suitable for this compound.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Instrumentation:

  • An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting condition would be 90% A and 10% B, with a linear gradient to 10% A and 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Purity Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Parameter Typical Value
Retention Time (tR)Dependent on the specific method, but typically in the range of 5-15 minutes.
Purity (%)> 98% (for research-grade material)

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC (Purity Analysis) Purification->HPLC IR IR Spectroscopy Purification->IR Thermal Thermal Analysis Purification->Thermal Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Report Application Note / Report Structural_Elucidation->Report Purity_Assessment->Report

Caption: Analytical workflow for compound characterization.

Logic for Method Selection

The choice of analytical method often depends on the specific information required. This diagram outlines the logical selection process.

Method_Selection cluster_goals Primary Goals cluster_methods Analytical Methods Start Analytical Goal Structure Structural Confirmation Start->Structure Purity Purity & Quantification Start->Purity Identity Identity Confirmation Start->Identity NMR NMR (¹H, ¹³C) Structure->NMR HPLC HPLC-UV Purity->HPLC MS Mass Spectrometry Identity->MS

Caption: Logic for analytical method selection.

References

Application Note: High-Throughput Analysis of 3-(Pyrrolidin-1-yl)benzoic Acid and its Derivatives using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Pyrrolidin-1-yl)benzoic acid and its derivatives represent a class of compounds with significant potential in drug discovery. The pyrrolidine scaffold is a key feature in numerous biologically active molecules, contributing to their pharmacological efficacy and desirable pharmacokinetic properties.[1][2] The benzoic acid moiety provides a handle for further chemical modification and can influence the compound's metabolic stability and interaction with biological targets.[3][4][5][6] Accurate and efficient analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of these compounds. This application note presents a detailed protocol for the analysis of this compound and its potential derivatives using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Experimental Protocols

This section provides a detailed methodology for the sample preparation, HPLC separation, and MS detection of this compound and its derivatives.

Sample Preparation

Biological samples (e.g., plasma, tissue homogenates) often require extraction to isolate the analytes of interest and remove interfering substances. A liquid-liquid extraction (LLE) protocol is described below.

Materials:

  • Rat plasma

  • Ethyl acetate

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (FA)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

  • Vortex for 30 seconds to dissolve the analytes.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS Analysis

This method utilizes a reversed-phase C18 column for the separation of the target compounds, followed by detection using an electrospray ionization (ESI) mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an ESI source.

HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 5 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes, and re-equilibrate for 2.9 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

The following table summarizes the expected quantitative data for this compound and two of its hypothetical derivatives. The mass-to-charge ratio (m/z) is calculated based on the molecular formula and positive ionization ([M+H]⁺). Retention times are hypothetical and would depend on the exact HPLC conditions and the nature of the derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Hypothetical Retention Time (min)
This compoundC₁₁H₁₃NO₂191.23192.103.2
Methyl 3-(pyrrolidin-1-yl)benzoateC₁₂H₁₅NO₂205.25206.124.1
3-(Pyrrolidin-1-yl)benzamideC₁₁H₁₄N₂O190.24191.122.8

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

G Experimental Workflow for HPLC-MS Analysis cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MS MS Detection (ESI+) HPLC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Workflow for the HPLC-MS analysis of target compounds.

Potential Role in Drug Discovery

This diagram illustrates the logical relationship of how this compound derivatives can be developed and screened in a drug discovery pipeline.

G Drug Discovery and Development Pathway cluster_design Compound Design & Synthesis cluster_screening Screening & Analysis cluster_development Preclinical Development Scaffold This compound Derivatization Chemical Derivatization Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening HPLCMS HPLC-MS Analysis (ADME/PK) Screening->HPLCMS Lead Lead Compound Identification HPLCMS->Lead Optimization Lead Optimization Lead->Optimization InVivo In Vivo Studies Optimization->InVivo

Caption: Role of HPLC-MS in the drug discovery pipeline.

References

Application Notes and Protocols: Purification of 3-(Pyrrolidin-1-yl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(Pyrrolidin-1-yl)benzoic acid is a chemical compound with potential applications in medicinal chemistry and materials science. The purity of such compounds is paramount for obtaining accurate biological and physical data and for ensuring the safety and efficacy of potential drug candidates. Recrystallization is a powerful and widely used purification technique that relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals, while impurities remain dissolved in the mother liquor.[2] This process, when optimized, can significantly enhance the purity of the final product.

This application note provides a comprehensive protocol for the purification of this compound via recrystallization. It includes a general methodology that can be adapted based on preliminary solvent screening, a critical step for compounds with undocumented solubility profiles.

Materials and Equipment

  • Reagents:

    • Crude this compound

    • A selection of potential recrystallization solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)

    • Activated carbon (optional, for removing colored impurities)

  • Equipment:

    • Erlenmeyer flasks

    • Beakers

    • Graduated cylinders

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Buchner funnel and flask

    • Filter paper

    • Vacuum source

    • Spatula

    • Glass stirring rod

    • Melting point apparatus

    • Balance

Experimental Protocol

Solvent Selection

The choice of a suitable solvent is the most critical step for a successful recrystallization. An ideal solvent should exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.[3]

  • The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • The solvent should not react chemically with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Procedure for Solvent Screening:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe the solubility. Add more solvent dropwise until the solid dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath. Observe the formation of crystals.

  • The solvent that dissolves the compound when hot but yields a good crop of crystals upon cooling is a suitable choice. For substituted benzoic acids, water or aqueous alcohol mixtures are often effective.[3]

Recrystallization Procedure

The following is a general procedure that should be adapted based on the chosen solvent from the screening process. For the purpose of this protocol, we will proceed with the assumption that an aqueous ethanol solution is a suitable solvent system.

  • Dissolution:

    • Place a known mass of crude this compound into an Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add the minimum amount of the chosen hot solvent (or solvent mixture) to the flask while gently heating and stirring on a hot plate. Continue adding small portions of the hot solvent until the compound completely dissolves.[4] Avoid adding an excess of solvent, as this will reduce the recovery yield.[4]

    • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration (if necessary):

    • If activated carbon or insoluble impurities are present, a hot filtration step is required.

    • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) with a small amount of the hot recrystallization solvent.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove the activated carbon and any insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly to room temperature.[2] Slow cooling is crucial for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[5]

    • If crystals do not form, try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of the pure compound.[2]

  • Collection and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold solvent to remove any remaining mother liquor.[2]

    • Break the vacuum and gently press the crystals with a clean spatula or the bottom of a small beaker to remove excess solvent.

  • Drying:

    • Transfer the purified crystals from the funnel to a pre-weighed watch glass.

    • Allow the crystals to air dry completely. The drying process can be accelerated by placing the watch glass in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Analysis:

    • Once the crystals are completely dry, determine their mass and calculate the percent recovery.

    • Measure the melting point of the purified this compound. A sharp melting point range close to the literature value indicates high purity. Compare this to the melting point of the crude material, which should be lower and broader.

Data Presentation

The following table should be used to record the quantitative data obtained during the purification process.

ParameterCrude SamplePurified Sample
Mass (g)
Appearance
Melting Point (°C)
Percent Recovery (%) N/A
Chosen Recrystallization Solvent(s) N/A

Calculation of Percent Recovery:

Percent Recovery (%) = (Mass of Purified Sample / Mass of Crude Sample) x 100

Workflow Diagram

The following diagram illustrates the key steps in the recrystallization workflow.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution (Minimum Hot Solvent) start->dissolution hot_filtration_check Insoluble Impurities? dissolution->hot_filtration_check hot_filtration 2. Hot Filtration hot_filtration_check->hot_filtration Yes crystallization 3. Cooling & Crystallization hot_filtration_check->crystallization No hot_filtration->crystallization impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed collection 4. Vacuum Filtration & Washing crystallization->collection drying 5. Drying collection->drying soluble_impurities Soluble Impurities in Mother Liquor collection->soluble_impurities end End: Purified Crystals drying->end

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution is supersaturated.Scratch the inner wall of the flask with a glass stirring rod at the meniscus. Add a seed crystal of the pure compound.
Oiling out The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly.Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble. Ensure slow cooling. Use a lower boiling point solvent if possible.
Low percent recovery Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary. Ensure the filtration apparatus is preheated. Cool the solution thoroughly in an ice bath. Use a different solvent.

Conclusion

This application note provides a detailed and adaptable protocol for the purification of this compound by recrystallization. By following the outlined steps for solvent selection, dissolution, crystallization, and collection, researchers can significantly improve the purity of their compound. The provided data table and workflow diagram serve as valuable tools for documenting and visualizing the experimental process, ensuring reproducibility and high-quality results in research and development settings.

References

Application Notes and Protocols for the Derivatization of 3-(Pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)benzoic acid is a versatile scaffold in medicinal chemistry and drug discovery. The presence of both a carboxylic acid group and a tertiary amine within the same molecule offers multiple points for chemical modification, allowing for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The pyrrolidine moiety, a common structural motif in biologically active compounds, can influence solubility, lipophilicity, and receptor interactions. Derivatization of the carboxylic acid group is a key strategy to generate a variety of functional analogues, including amides, esters, and alcohols, which can exhibit a wide range of biological activities.

This document provides detailed protocols for the common derivatization reactions of the carboxylic acid group of this compound, including amide bond formation, esterification, conversion to the corresponding acid chloride, and reduction to a primary alcohol. These methods are fundamental for the synthesis of compound libraries for screening and lead optimization in drug development programs.

Derivatization Strategies

The carboxylic acid group of this compound can be readily transformed into various functional groups. The primary strategies discussed in these application notes are:

  • Amide Bond Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines to generate a library of amides. This is a widely used method to introduce structural diversity and modulate the biological activity of the parent molecule.

  • Esterification: Conversion of the carboxylic acid to its corresponding ester, which can alter the compound's polarity and metabolic stability.

  • Acid Chloride Formation: Synthesis of the highly reactive acid chloride intermediate, which can be subsequently used to form amides, esters, and other acyl derivatives.

  • Reduction to Alcohol: Transformation of the carboxylic acid to the corresponding primary alcohol, providing a different functional group for further chemical modifications or to explore its own biological potential.

Experimental Protocols

Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of amide derivatives of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.

Reaction Scheme:

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2 - 3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the desired amine (1.0 - 1.2 equivalents) and HOBt (1.2 - 1.5 equivalents).

  • Add DIPEA or TEA (2 - 3 equivalents) to the mixture and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 - 1.5 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Quantitative Data Summary (Amide Formation)

AmineCoupling ReagentsSolventReaction Time (h)Yield (%)Reference
N-butylamineEDC, HOBt, DIPEADMF1875-85[General Protocol]
PiperidineEDC, HOBt, TEADCM2470-80[General Protocol]
AnilineHATU, DIPEADMF1280-90[1]

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

G

Fischer Esterification

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol, typically in excess, to drive the equilibrium towards the ester product.

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; used as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 equivalent) in a large excess of the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) to neutralize the acid catalyst, followed by a wash with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography if necessary.

Quantitative Data Summary (Esterification)

AlcoholCatalystReaction Time (h)Yield (%)Reference
MethanolH₂SO₄685-95[2][3]
EthanolH₂SO₄880-90[2][3]

Note: Yields are based on general Fischer esterification protocols and may vary.

G

Acid Chloride Formation

This protocol describes the conversion of this compound to its highly reactive acid chloride derivative using thionyl chloride (SOCl₂).

Reaction Scheme:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (2-5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of DMF (optional)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (SO₂ and HCl).

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM or toluene, add thionyl chloride (2-5 equivalents) dropwise at 0 °C.

  • A catalytic amount of DMF can be added to accelerate the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 3-(pyrrolidin-1-yl)benzoyl chloride is often used immediately in the next step without further purification.

Quantitative Data Summary (Acid Chloride Formation)

ReagentSolventReaction Time (h)Yield (%)Reference
SOCl₂Toluene2>95 (crude)[General Protocol]
(COCl)₂DCM1>95 (crude)[General Protocol]

Note: Yields are typically high for the crude product, which is used directly.

G

Reduction to Primary Alcohol

This protocol details the reduction of the carboxylic acid group of this compound to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) (2-3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon). All glassware must be oven-dried.

  • To a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water (Fieser workup).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography if necessary.

Quantitative Data Summary (Reduction to Alcohol)

Reducing AgentSolventReaction Time (h)Yield (%)Reference
LiAlH₄THF380-90[General Protocol]
BH₃·THFTHF475-85[General Protocol]

Note: Yields are based on general reduction protocols and may vary.

G

Applications in Drug Discovery

The derivatives of this compound have potential applications in various therapeutic areas. The pyrrolidine scaffold is present in numerous FDA-approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. The derivatization of the carboxylic acid group allows for the fine-tuning of physicochemical properties and biological activities. For instance, amide derivatives can be designed to target specific protein-protein interactions or enzyme active sites. Ester derivatives can act as prodrugs to improve bioavailability, while the corresponding alcohols can serve as key intermediates for further synthetic transformations. The diverse library of compounds generated from these protocols can be screened against a wide range of biological targets to identify novel therapeutic agents.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Exercise extreme caution when handling reactive reagents such as thionyl chloride and lithium aluminum hydride.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in these application notes provide a robust framework for the derivatization of the carboxylic acid group of this compound. These methods are scalable and can be adapted to generate a wide array of derivatives for screening and lead optimization in drug discovery and development. The provided workflows and data summaries serve as a valuable resource for researchers in the field.

References

Application Notes and Protocols: 3-(Pyrrolidin-1-yl)benzoic Acid as a Versatile Linker for Targeted Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of chemical biology, the strategic design of bifunctional molecules is paramount for achieving novel therapeutic modalities. One of the most prominent examples is the development of Proteolysis-Targeting Chimeras (PROTACs), which utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of the ternary complex between the target protein and an E3 ubiquitin ligase.

This document provides detailed application notes and protocols for the prospective use of 3-(Pyrrolidin-1-yl)benzoic acid as a semi-rigid linker in the synthesis of bifunctional molecules such as PROTACs. While direct, published applications of this specific linker are not yet prevalent, its structural features—a carboxylic acid for versatile conjugation and a pyrrolidinyl-phenyl core for defined spatial orientation—make it an attractive candidate for exploration in chemical biology and drug discovery. These notes are intended to serve as a comprehensive guide for researchers looking to incorporate this and similar aromatic linkers into their molecular designs.

Core Concepts: The Rationale for Using this compound as a Linker

The structure of this compound offers a unique combination of properties that are desirable in a linker for bifunctional molecules:

  • Versatile Conjugation Chemistry: The carboxylic acid moiety provides a readily accessible handle for standard amide bond formation, a robust and widely used reaction in bioconjugation and PROTAC synthesis. This allows for the straightforward attachment to amine-functionalized warheads or E3 ligase ligands.

  • Semi-Rigid Scaffolding: The phenyl ring introduces a degree of rigidity to the linker, which can be advantageous in pre-organizing the binding moieties for optimal ternary complex formation. This can reduce the entropic penalty associated with the binding of highly flexible linkers. The pyrrolidine group adds a three-dimensional character to the otherwise planar phenyl ring.

  • Tunable Physicochemical Properties: The aromatic nature and the tertiary amine of the pyrrolidine ring influence the linker's polarity and potential for π-π stacking interactions, which can impact cell permeability and target engagement.

Hypothetical Application: A PROTAC Targeting Bromodomain-containing protein 4 (BRD4)

For illustrative purposes, these application notes will describe the hypothetical synthesis and characterization of a PROTAC targeting the BRD4 protein, a well-established target in oncology. This hypothetical PROTAC, herein named AP-1 (Application PROTAC 1) , will utilize this compound to link the BRD4 inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Data Presentation: Hypothetical Performance of AP-1

The following table summarizes the hypothetical quantitative data for AP-1, comparing it to a PROTAC with a more flexible polyethylene glycol (PEG) linker. This data is for illustrative purposes to demonstrate how results would be presented.

Compound Linker Target Protein E3 Ligase Binding Affinity (Kd) to BRD4 (nM) Ternary Complex Formation (SPR, RU) DC50 (nM) Dmax (%)
AP-1 This compoundBRD4VHL1201505095
Reference PROTAC 8-atom PEGBRD4VHL11012515085

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for evaluating PROTAC efficacy. Lower DC50 and higher Dmax values indicate better performance.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker (Hypothetical Synthesis of AP-1)

This protocol describes the key step of conjugating the this compound linker to an amine-functionalized warhead.

1.1. Materials:

  • This compound

  • Amine-functionalized JQ1 (warhead)

  • Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-functionalized VHL ligand

  • Standard laboratory glassware and purification equipment (HPLC, silica gel)

1.2. Procedure: Amide Coupling of Linker to Warhead

  • In a round-bottom flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add HOBt (1.5 equivalents) and EDC (1.5 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized JQ1 (1 equivalent) in anhydrous DMF.

  • Slowly add the JQ1 solution to the activated linker solution.

  • Add DIPEA (3 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting warhead-linker conjugate by flash column chromatography on silica gel.

1.3. Procedure: Conjugation to E3 Ligase Ligand

  • The purified warhead-linker conjugate now has a free pyrrolidine nitrogen that can be further functionalized if needed, or the synthesis can be designed to have a reactive group at the other end of the linker. For this hypothetical protocol, we assume a version of the linker with a reactive group for attachment to the VHL ligand.

  • The final amide coupling step to attach the warhead-linker conjugate to the amine-functionalized VHL ligand would follow a similar protocol as described in section 1.2.

1.4. Characterization:

  • Confirm the structure and purity of the final PROTAC (AP-1) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In-vitro Characterization of PROTAC Activity

2.1. Western Blot for Target Protein Degradation:

  • Cell Culture: Plate a human cancer cell line expressing BRD4 (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC50 and Dmax values.

2.2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation:

  • Immobilization: Immobilize biotinylated VHL E3 ligase complex on a streptavidin-coated SPR sensor chip.

  • Binding Analysis: Inject a solution containing the BRD4 protein and the PROTAC over the sensor surface.

  • Data Acquisition: Monitor the change in response units (RU) to measure the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates, and to quantify the stability of the ternary complex.

Visualizations

Workflow for PROTAC Synthesis and Evaluation

G cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A Warhead (e.g., JQ1-NH2) D Amide Coupling (EDC, HOBt) A->D B This compound B->D C E3 Ligase Ligand (e.g., VHL-NH2) C->D E Purification (HPLC) D->E Crude Product F Characterization (NMR, MS) E->F G Final PROTAC (AP-1) F->G Pure Product I PROTAC Treatment G->I Testing H Cell Culture H->I J Western Blot for Degradation I->J K SPR for Ternary Complex I->K L Data Analysis (DC50, Dmax) J->L K->L M Activity Confirmation L->M

Fig. 1. A generalized workflow for the synthesis and evaluation of a PROTAC.
Hypothetical Signaling Pathway of PROTAC Action

G PROTAC AP-1 PROTAC TernaryComplex BRD4-AP1-VHL Ternary Complex PROTAC->TernaryComplex BRD4 BRD4 Target Protein BRD4->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Poly-ubiquitination of BRD4 TernaryComplex->Ubiquitination Catalyzes Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Executes Downstream Downstream Effects (e.g., Apoptosis) Degradation->Downstream

Application Notes and Protocols for Coupling Reactions with 3-(Pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of amide and ester derivatives of 3-(pyrrolidin-1-yl)benzoic acid, a versatile building block in medicinal chemistry. The protocols are based on established coupling methodologies and are intended to serve as a guide for the synthesis of novel compounds for drug discovery and development.

Introduction

This compound is a valuable scaffold in the design of biologically active molecules. The pyrrolidine moiety can enhance aqueous solubility and provide a three-dimensional architecture that can improve ligand-receptor interactions. The carboxylic acid group serves as a convenient handle for the introduction of diverse functionalities through amide or ester linkages, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Derivatives of similar benzoic acid and pyrrolidine structures have shown potential as antagonists for G-protein coupled receptors (GPCRs) such as dopamine receptors, and as inhibitors of key signaling enzymes like kinases.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of carboxylic acids with a wide array of primary and secondary amines. Two of the most common and effective methods for this transformation are the use of carbodiimide reagents, such as EDC in combination with HOBt, and the use of uronium-based reagents like HATU.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Experimental Workflow:

G A Dissolve this compound, amine, and HOBt in DMF B Cool reaction mixture to 0 °C A->B C Add EDC and a tertiary base (e.g., DIEA) B->C D Stir at room temperature C->D E Reaction monitoring by TLC or LC-MS D->E F Aqueous work-up E->F Upon completion G Extraction with organic solvent F->G H Purification by column chromatography G->H I Characterization (NMR, MS) H->I

Figure 1: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq) and HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIEA (3.0 eq) followed by the portion-wise addition of EDC hydrochloride (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide.

  • Characterize the final product by NMR and MS analysis.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered amines or acids.

Experimental Workflow:

G A Dissolve this compound in DMF B Add HATU and a tertiary base (e.g., DIEA) A->B C Stir for 15-30 minutes (pre-activation) B->C D Add the amine C->D E Stir at room temperature D->E F Reaction monitoring by TLC or LC-MS E->F G Aqueous work-up and extraction F->G Upon completion H Purification and Characterization G->H

Figure 2: General workflow for HATU mediated amide coupling.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the pure amide.

Table 1: Representative Amide Coupling Reactions

EntryAmineCoupling ReagentSolventTime (h)Yield (%)Reference
1AnilineEDC, HOBt, DIEADMF1872[1]
2BenzylamineTiCl4, PyridinePyridine298
3MorpholineEDC, HOBt, DIEADMF12~85General Protocol
4PiperidineHATU, DIEADMF4~90General Protocol

Esterification Reactions

Esterification is another fundamental transformation for modifying carboxylic acids. The Fischer-Speier esterification is a classic method that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Protocol 3: Fischer-Speier Esterification

This protocol outlines the synthesis of an ester from this compound and an alcohol using a strong acid catalyst.

Experimental Workflow:

G A Dissolve this compound in excess alcohol B Add catalytic amount of strong acid (e.g., H₂SO₄) A->B C Reflux the reaction mixture B->C D Reaction monitoring by TLC C->D E Cool and neutralize the reaction D->E Upon completion F Remove excess alcohol E->F G Aqueous work-up and extraction F->G H Purification and Characterization G->H

Figure 3: General workflow for Fischer-Speier esterification.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize the acid catalyst by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Remove the excess alcohol under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.

  • Purify the crude product by column chromatography if necessary.

Table 2: Representative Esterification Reactions

EntryAlcoholCatalystTemperatureTime (h)Yield (%)Reference
1MethanolH₂SO₄Reflux5High[2]
2Ethanolp-TsOHReflux8HighGeneral Protocol
3Benzyl alcoholMontmorillonite K10Reflux5High[2]

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound have the potential to modulate various biological targets, including GPCRs and kinases, which are pivotal in cellular signaling pathways implicated in numerous diseases. For instance, benzamides containing a pyrrolidine moiety have been investigated as dopamine D4 receptor antagonists.[3][4] The dopamine D4 receptor is a Gαi-coupled GPCR that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of this receptor block this signaling cascade.

Another important target class for pyrrolidine-containing molecules are protein kinases, such as Extracellular signal-regulated kinases (ERK).[5] The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

Dopamine D4 Receptor Antagonism Signaling Pathway:

G cluster_membrane Cell Membrane D4_R Dopamine D4 Receptor G_protein Gαi Protein D4_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D4_R Activates Antagonist 3-(Pyrrolidin-1-yl)benzamide Derivative (Antagonist) Antagonist->D4_R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Figure 4: Simplified signaling pathway of Dopamine D4 receptor antagonism.

MAPK/ERK Signaling Pathway Inhibition:

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Inhibitor Pyrrolidine-based ERK Inhibitor Inhibitor->ERK Inhibits CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse

Figure 5: Simplified MAPK/ERK signaling pathway and the point of inhibition.

Conclusion

The protocols provided herein offer robust and versatile methods for the synthesis of amide and ester derivatives of this compound. These derivatives are of significant interest in drug discovery, with the potential to modulate key signaling pathways involved in a range of diseases. The provided workflows and diagrams are intended to facilitate the efficient design and execution of synthetic strategies targeting novel therapeutics.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-(Pyrrolidin-1-yl)benzoic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety substituted with a pyrrolidine ring. The pyrrolidine scaffold is a prevalent structural motif in a wide array of biologically active compounds and approved drugs, valued for its ability to introduce three-dimensionality and favorable physicochemical properties. While specific biological targets for this compound are not extensively documented in publicly available literature, its structural components are present in molecules with diverse pharmacological activities, including but not limited to agents targeting hyperlipidemia and selective androgen receptor modulators (SARMs)[1][2].

These application notes provide a comprehensive guide for the scale-up synthesis, purification, and characterization of this compound, intended to support preclinical research and development activities. The protocols detailed below are designed for scalability and reproducibility, critical for generating the quantities of high-purity material required for toxicological and pharmacological evaluation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number72548-79-9[3][4]
Molecular FormulaC₁₁H₁₃NO₂[4]
Molecular Weight191.23 g/mol [4]
AppearanceOff-white to pale yellow solid
Melting Point~215 °C
SolubilitySoluble in hot aqueous base, sparingly soluble in hot water, and common organic solvents.
Table 2: Proposed Scale-Up Synthesis Reaction Parameters
ParameterRecommended Value
Starting Material3-Bromobenzoic acid
ReagentPyrrolidine
CatalystTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
BaseCesium Carbonate (Cs₂CO₃)
SolventToluene
Reaction Temperature100-110 °C
Reaction Time12-24 hours
Table 3: Analytical Characterization Data
TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.5 (s, 1H, COOH), ~7.4-7.2 (m, 3H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.3 (t, 4H, N-CH₂), ~1.9 (t, 4H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~168 (C=O), ~148 (C-N), ~132 (Ar-C), ~129 (Ar-CH), ~118 (Ar-CH), ~117 (Ar-CH), ~114 (Ar-CH), ~48 (N-CH₂), ~25 (CH₂)
FT-IR (KBr)ν (cm⁻¹): ~3000-2500 (broad, O-H), ~1680 (C=O), ~1600, ~1500 (C=C aromatic), ~1250 (C-N)
Mass Spectrometry (ESI-)m/z: 190.08 [M-H]⁻

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a scalable synthesis using a palladium-catalyzed cross-coupling reaction.

Materials:

  • 3-Bromobenzoic acid

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Sodium hydroxide (NaOH), 2M solution

  • Deionized water

  • Nitrogen gas, high purity

Equipment:

  • Jacketed glass reactor (appropriate volume for scale)

  • Overhead mechanical stirrer

  • Reflux condenser

  • Temperature probe and controller

  • Inert atmosphere system (nitrogen line)

  • Filtration apparatus (e.g., Buchner funnel or filter press)

  • Drying oven

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor with the overhead stirrer, reflux condenser, and nitrogen inlet/outlet. Ensure all glassware is dry.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with 3-bromobenzoic acid (1.0 eq), cesium carbonate (2.5 eq), and BINAP (0.02 eq).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq) to the reactor.

  • Solvent and Reagent Addition: Add anhydrous toluene to the reactor to achieve a suitable concentration (e.g., 5-10 mL per gram of 3-bromobenzoic acid). Begin stirring the mixture.

  • Pyrrolidine Addition: Add pyrrolidine (1.5 eq) to the reaction mixture via a syringe or addition funnel.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Filter the reaction mixture to remove insoluble inorganic salts. Wash the filter cake with toluene.

    • Transfer the filtrate to a separatory funnel.

    • Extract the organic layer with a 2M NaOH solution. The product will move into the aqueous basic layer.

    • Separate the aqueous layer and wash it with toluene to remove organic impurities.

    • Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3 to precipitate the product.

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by filtration. Wash the filter cake with deionized water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization

This protocol is for the purification of the crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated carbon (optional)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of a hot ethanol/water mixture (e.g., start with a 1:1 ratio). Heat the mixture with stirring until the solid is fully dissolved. Add more hot solvent mixture in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C.

Visualizations

Synthesis_Workflow cluster_synthesis Scale-up Synthesis cluster_purification Purification cluster_analysis Quality Control start 3-Bromobenzoic Acid + Pyrrolidine reaction Buchwald-Hartwig Amination (Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene, 100-110°C) start->reaction workup Aqueous Work-up (Acid/Base Extraction) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (Ethanol/Water) crude->recrystallization pure Pure this compound recrystallization->pure analysis Analytical Characterization (NMR, IR, MS, Purity) pure->analysis

Caption: Synthetic and purification workflow for this compound.

Preclinical_Development_Workflow cluster_discovery Chemical Development cluster_preclinical Preclinical Evaluation cluster_regulatory Regulatory Submission synthesis Scale-up Synthesis of This compound purification Purification and Characterization (QC) synthesis->purification in_vitro In Vitro Studies (Target Engagement, Efficacy, ADME) purification->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy, Toxicology) in_vitro->in_vivo ind Investigational New Drug (IND) Application Preparation in_vivo->ind

Caption: General preclinical drug development workflow.

Discussion

The provided protocol for the Buchwald-Hartwig amination is a robust and widely used method for the formation of carbon-nitrogen bonds, making it suitable for the scale-up synthesis of this compound. The choice of a palladium catalyst with a biarylphosphine ligand like BINAP is crucial for achieving high yields and good functional group tolerance. Cesium carbonate is often the base of choice for these reactions due to its high solubility in organic solvents and its ability to facilitate the catalytic cycle.

Purification via recrystallization is a cost-effective and scalable method for obtaining high-purity material, which is a critical requirement for preclinical studies. The proposed ethanol/water solvent system should provide a good balance of solubility at high temperatures and poor solubility at low temperatures, enabling efficient crystallization.

It is important to note that while the pyrrolidine-benzoic acid scaffold is present in biologically active molecules, the specific pharmacological profile of this compound is not well-defined in the public domain. Therefore, the initial stages of preclinical evaluation for this compound would likely involve broad biological screening to identify potential therapeutic targets and activities. The preclinical development workflow diagram provides a general roadmap for how a compound like this compound would progress from synthesis to regulatory submission for clinical trials.

For any preclinical development program, rigorous analytical characterization and purity assessment are paramount to ensure the reliability and reproducibility of biological data. The analytical methods outlined in Table 3 provide a standard suite of tests for the structural confirmation and purity determination of the synthesized compound.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-(Pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(Pyrrolidin-1-yl)benzoic Acid

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low. What are the potential causes?

Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and competing side reactions. Common issues include:

  • Poor quality of starting materials: Ensure the purity of 3-halobenzoic acid, pyrrolidine, catalyst, and ligand. Impurities can poison the catalyst.

  • Inefficient catalyst/ligand system: The choice of palladium or copper catalyst and the corresponding ligand is critical. For instance, in a Buchwald-Hartwig amination, the ligand's steric and electronic properties heavily influence catalytic activity.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice must be optimized. For example, Ullmann-type reactions often require high temperatures, which can lead to thermal degradation if not carefully controlled.

  • Presence of oxygen: Many N-arylation reactions, particularly those using palladium catalysts, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).

Q2: I am observing multiple spots on my TLC plate besides the product. What are these byproducts?

The formation of byproducts is a common issue. Based on the likely synthetic routes (e.g., Buchwald-Hartwig or Ullmann condensation), several side reactions can occur:

  • Dimerization of the benzoic acid: Reductive elimination from an aryl-palladium intermediate can lead to the formation of biphenyl dicarboxylic acids.

  • Hydrodehalogenation: The starting 3-halobenzoic acid can be reduced to benzoic acid, especially if a hydride source is inadvertently present.

  • Formation of biaryl compounds: Side reactions can lead to the formation of biaryl species, which can complicate purification.

  • Oxidative amination byproducts: In some palladium-catalyzed reactions, byproducts from the oxidative amination of the amine can be observed.

Q3: How can I minimize the formation of the hydrodehalogenation byproduct (benzoic acid)?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize it:

  • Use high-purity reagents: Ensure that the solvent and base are free of water and other protic impurities.

  • Optimize the base: The choice of base is crucial. A base that is too strong or has poor solubility can sometimes promote side reactions.

  • Select the appropriate ligand: Certain ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can identify a more selective system.

Q4: My purification by column chromatography is difficult due to products with similar polarity. What can I do?

If standard silica gel chromatography is not providing adequate separation:

  • Change the solvent system: Experiment with different solvent mixtures and gradients to improve resolution. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can alter the retention of acidic or basic compounds.

  • Consider a different stationary phase: If silica is not effective, consider using alumina or a reverse-phase C18 column.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Quantitative Data on Side Reactions

While specific quantitative data for the synthesis of this compound is not extensively published, the table below summarizes potential side products and their typical yields in related N-arylation reactions, providing a general guideline.

Side Reaction Common Byproduct Typical Yield Range (%) Contributing Factors
HydrodehalogenationBenzoic Acid1 - 10%Presence of protic impurities, ligand choice.
Reductive EliminationBiphenyl Dicarboxylic Acid< 5%High catalyst loading, elevated temperatures.
Biaryl FormationMixed Biaryl Species< 5%Catalyst system, reaction concentration.

Experimental Protocols

A representative experimental protocol for a Buchwald-Hartwig amination to synthesize this compound is provided below.

Materials:

  • 3-Bromobenzoic acid

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromobenzoic acid (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) and pyrrolidine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

The following diagrams illustrate the general reaction pathway and a troubleshooting workflow.

Reaction_Pathway Start 3-Halobenzoic Acid + Pyrrolidine Catalyst Catalyst System (e.g., Pd/Ligand or Cu) Start->Catalyst Base, Solvent, Heat Product This compound Catalyst->Product Main Reaction Side1 Hydrodehalogenation (Benzoic Acid) Catalyst->Side1 Side2 Dimerization (Biphenyl Dicarboxylic Acid) Catalyst->Side2 Side3 Other Byproducts Catalyst->Side3 Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Optimize Reaction Conditions (T, t, Solvent) Start->CheckConditions CheckAtmosphere Ensure Inert Atmosphere Start->CheckAtmosphere AnalyzeByproducts Identify Byproducts (TLC, LC-MS, NMR) Start->AnalyzeByproducts CheckPurity->CheckConditions CheckConditions->CheckAtmosphere ModifyPurification Adjust Purification Method AnalyzeByproducts->ModifyPurification Success Successful Synthesis ModifyPurification->Success

Technical Support Center: Synthesis of 3-(Pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 3-(Pyrrolidin-1-yl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common methods for synthesizing this compound involve the N-arylation of a 3-halobenzoic acid with pyrrolidine. The two main catalytic systems used for this transformation are:

  • Buchwald-Hartwig Amination: This is a modern approach that utilizes a palladium catalyst with a specialized phosphine ligand and a base. It often provides higher yields and proceeds under milder conditions compared to traditional methods.

  • Ullmann Condensation: A classic method that employs a copper catalyst (e.g., CuI, Cu₂O), often with a ligand, a base, and typically requires high reaction temperatures.

Q2: Which starting materials are recommended for an optimal yield?

A2: For the synthesis of this compound, the recommended starting materials are pyrrolidine and a 3-halobenzoic acid. The reactivity of the halo-substituent follows the order: I > Br > Cl. While 3-iodobenzoic acid is the most reactive, 3-bromobenzoic acid is a common and cost-effective choice. 3-Chlorobenzoic acid is the least reactive and may require more specialized and active catalyst systems to achieve good yields.

Q3: What are the most critical parameters to control for a high-yield synthesis?

A3: Several parameters are crucial for optimizing the synthesis of this compound:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical, especially in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often essential for high efficiency.

  • Base: The selection of the base is vital for deprotonating the pyrrolidine and facilitating the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are commonly used.

  • Solvent: Anhydrous and degassed solvents, such as toluene or dioxane, are necessary to prevent catalyst deactivation.

  • Temperature: The reaction may require heating. Optimizing the temperature is crucial, as insufficient heat can lead to a slow reaction, while excessive heat may cause decomposition of reactants or products and promote side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is important to prevent the oxidation and deactivation of the catalyst.

Troubleshooting Guides

Scenario 1: Low or No Product Yield in Buchwald-Hartwig Amination
Potential Cause Suggested Solution
Inactive CatalystUse a pre-catalyst or ensure the active Pd(0) species is effectively generated. Pd(OAc)₂ can sometimes be unreliable. Ensure the catalyst has not been deactivated by exposure to air or moisture.
Inappropriate LigandThe choice of phosphine ligand is crucial. For less reactive aryl halides (e.g., chlorides), more electron-rich and bulky ligands are often required. Screen different ligands such as XPhos, RuPhos, or DavePhos.[1]
Incorrect BaseThe strength and type of base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. The choice of base can influence the reaction rate and the formation of side products.
Solvent IssuesEnsure the use of anhydrous and degassed solvents (e.g., toluene, dioxane) to prevent catalyst deactivation.[1]
Low Reaction TemperatureThe reaction may require heating to proceed at a reasonable rate. Optimize the temperature, as insufficient heat can lead to a sluggish reaction.
Scenario 2: Presence of Significant Side Products
Potential Cause Suggested Solution
Dehalogenation of 3-Halobenzoic AcidThis side reaction can occur at high temperatures or with certain catalyst and ligand combinations. Consider using a milder base or lowering the reaction temperature.[1]
Homocoupling of 3-Halobenzoic AcidThis leads to the formation of 3,3'-biphenyldicarboxylic acid. This can be minimized by using a slight excess of pyrrolidine relative to the 3-halobenzoic acid and by carefully controlling the reaction temperature.
Reaction with the LigandIn some cases, the phosphine ligand itself can undergo side reactions. Ensure the correct stoichiometry of the ligand to the palladium catalyst is used.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

  • In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.

  • Add the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Outside the glovebox, add 3-bromobenzoic acid (1.0 equivalent) and pyrrolidine (1.2 equivalents) to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Acidify the aqueous layer to a pH of 3-4 with 1 M HCl to precipitate the product.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the impact of various reaction parameters on the conversion and yield of N-arylation reactions, based on literature for similar reactions. This data can serve as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Ligand on Conversion in a Buchwald-Hartwig Reaction

Ligand Conversion (%)
BINAPLow
DPEphosLow
XPhos91

Conditions: Pd(OAc)₂, Cs₂CO₃, Toluene, 100 °C, 16 h. Data adapted from a study on a similar benzimidazole synthesis.[2]

Table 2: Effect of Reaction Time and Catalyst Loading

Time (h) Catalyst Loading (Substrate/Catalyst) Conversion (%)
161091
81079
162057

Conditions: Pd(OAc)₂/XPhos, Cs₂CO₃, Toluene, 100 °C. Data adapted from a study on a similar benzimidazole synthesis.[2]

Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Pd Catalyst and Ligand Add Pd Catalyst and Ligand Add Base Add Base Add Pd Catalyst and Ligand->Add Base Add 3-Halobenzoic Acid and Pyrrolidine Add 3-Halobenzoic Acid and Pyrrolidine Add Base->Add 3-Halobenzoic Acid and Pyrrolidine Add Anhydrous Solvent Add Anhydrous Solvent Add 3-Halobenzoic Acid and Pyrrolidine->Add Anhydrous Solvent Heat and Stir under Inert Atmosphere Heat and Stir under Inert Atmosphere Add Anhydrous Solvent->Heat and Stir under Inert Atmosphere Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heat and Stir under Inert Atmosphere->Monitor Progress (TLC/LC-MS) Cool and Quench Cool and Quench Monitor Progress (TLC/LC-MS)->Cool and Quench Acidify and Extract Acidify and Extract Cool and Quench->Acidify and Extract Dry and Concentrate Dry and Concentrate Acidify and Extract->Dry and Concentrate Purify (Chromatography/Recrystallization) Purify (Chromatography/Recrystallization) Dry and Concentrate->Purify (Chromatography/Recrystallization)

Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis of this compound.

Troubleshooting_Yield Low Yield Low Yield Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity Optimize Ligand Optimize Ligand Low Yield->Optimize Ligand Optimize Base Optimize Base Low Yield->Optimize Base Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Check Solvent Quality Check Solvent Quality Low Yield->Check Solvent Quality High Yield High Yield Check Catalyst Activity->High Yield Optimize Ligand->High Yield Optimize Base->High Yield Optimize Temperature->High Yield Check Solvent Quality->High Yield

Caption: Logical relationship for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-(Pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(pyrrolidin-1-yl)benzoic acid from the reaction of pyrrolidine with 3-halobenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from a 3-halobenzoic acid and pyrrolidine?

A1: The most common methods are transition-metal-catalyzed cross-coupling reactions. These include the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods have proven effective for forming C-N bonds between aryl halides and amines.[1][2]

Q2: What are the potential byproducts in this reaction?

A2: Several byproducts can form depending on the reaction conditions. The most common include:

  • Hydrodehalogenation: The halo-benzoic acid is reduced to benzoic acid. This can be more prevalent at higher temperatures or with certain catalyst-ligand combinations.[1]

  • Dimerization: Two molecules of the 3-halobenzoic acid can couple to form a biphenyl dicarboxylic acid.

  • Decarboxylation: Loss of the carboxylic acid group from the starting material or product can occur, especially under harsh thermal conditions.[3]

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved by a combination of techniques. An initial acid-base workup can help remove unreacted starting materials. The product can be extracted into an organic solvent from a basified aqueous solution, and then precipitated by acidification. For higher purity, column chromatography on silica gel is often employed. Using a mobile phase containing a small amount of a basic modifier like triethylamine can improve peak shape and separation due to the tertiary amine in the product.

Q4: I am observing low to no product yield. What are the likely causes?

A4: Low or no yield can stem from several factors:

  • Inactive Catalyst: Ensure the palladium or copper catalyst is active. For Buchwald-Hartwig reactions, using a pre-catalyst or ensuring the in-situ generation of the active Pd(0) species is crucial.

  • Inappropriate Ligand (for Buchwald-Hartwig): The choice of phosphine ligand is critical. For aryl chlorides, more electron-rich and bulky ligands like XPhos or RuPhos are often necessary.

  • Incorrect Base: The strength and type of base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations, while potassium carbonate is often used in Ullmann condensations.

  • Solvent Quality: Use anhydrous and degassed solvents (e.g., toluene, dioxane, DMF) to prevent catalyst deactivation and unwanted side reactions.

  • Reaction Temperature: The reaction may require heating. Optimize the temperature, as insufficient heat can lead to a slow reaction, while excessive heat can cause decomposition of reactants or the catalyst.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Issue 1: Significant Formation of Benzoic Acid (Hydrodehalogenation Byproduct)
Potential CauseRecommended Solution
High Reaction Temperature Lower the reaction temperature in 10°C increments to find the optimal balance between reaction rate and byproduct formation.
Suboptimal Catalyst/Ligand System For Buchwald-Hartwig reactions, screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor reductive elimination over dehalogenation.
Choice of Base Employ a milder base such as K₂CO₃ or K₃PO₄, especially if strong bases like alkoxides are leading to significant hydrodehalogenation.
Hydrogen Source Ensure anhydrous conditions, as water can be a proton source for hydrodehalogenation.
Issue 2: Presence of a High Molecular Weight Byproduct, Insoluble in Common Solvents
Potential CauseRecommended Solution
Dimerization of 3-Halobenzoic Acid This is more common in Ullmann-type reactions. Lowering the catalyst loading and reaction temperature may reduce the rate of this side reaction. Ensure slow addition of the catalyst.
Catalyst-Promoted Polymerization While less common, some side reactions could lead to oligomeric species. Ensure proper stoichiometry and consider using a different solvent.
Issue 3: Difficulty in Purifying the Product from Starting Materials
Potential CauseRecommended Solution
Similar Polarity of Product and Starting Material Optimize the acid-base workup. Ensure the pH is sufficiently high to deprotonate the carboxylic acid and extract it into the aqueous phase, leaving less polar impurities in the organic layer. Conversely, acidify to a low pH to protonate the product and extract it.
Product Tailing on Silica Gel Chromatography Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to suppress the interaction of the product's tertiary amine with the acidic silica gel.
Co-precipitation of Product and Byproducts If purification by precipitation is difficult, rely on column chromatography for separation.

Data Presentation

Table 1: Representative Reaction Conditions for C-N Coupling Reactions

ParameterBuchwald-Hartwig AminationUllmann Condensation
Aryl Halide 3-Bromo or 3-Chlorobenzoic Acid3-Iodo or 3-Bromobenzoic Acid
Amine Pyrrolidine (1.2 - 1.5 equiv)Pyrrolidine (1.5 - 2.0 equiv)
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)CuI (5-10 mol%) or Cu powder
Ligand XPhos, SPhos, or RuPhos (1.1-1.2 x mol% of Pd)1,10-Phenanthroline or L-proline (10-20 mol%)
Base NaOt-Bu or K₃PO₄ (1.5 - 2.0 equiv)K₂CO₃ or KOH (2.0 - 3.0 equiv)
Solvent Toluene or Dioxane (anhydrous, degassed)DMF or DMSO (anhydrous)
Temperature 80 - 110 °C100 - 140 °C
Typical Yield 70 - 95%60 - 85%

Note: Yields are highly dependent on the specific substrate, catalyst, and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination (Adapted)
  • Reaction Setup: In a glovebox or under a positive flow of an inert gas (e.g., Argon), add 3-bromobenzoic acid (1.0 eq), a palladium pre-catalyst (e.g., a G3 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 1.1-1.2 times the mol% of the palladium catalyst), and a base (e.g., NaOt-Bu, 1.5-2.0 eq) to an oven-dried reaction vessel.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Then, add pyrrolidine (1.2 eq) to the mixture.

  • Reaction: Seal the vessel and heat the mixture to 90-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Adjust the pH of the aqueous layer to ~9-10 with 1M NaOH. Separate the layers. Wash the organic layer with brine.

  • Purification: Acidify the combined aqueous layers to pH ~4-5 with 1M HCl. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Synthesis of this compound via Ullmann Condensation (Adapted)
  • Reaction Setup: To an oven-dried flask, add 3-iodobenzoic acid (1.0 eq), imidazole (1.5 eq), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask.

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the reaction mixture to 80-100°C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water.

  • Purification: Acidify the aqueous mixture to a pH of approximately 4-5 with 1M HCl. This will protonate the carboxylic acid and cause the product to precipitate. Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Buchwald_Hartwig_Amination Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Halide ArylHalide 3-Halobenzoic Acid PdAmido Palladium-Amido Complex OxAdd->PdAmido + Pyrrolidine + Base Pyrrolidine Pyrrolidine Base Base Product This compound PdAmido->Product Reductive Elimination Byproduct Hydrodehalogenation (Benzoic Acid) PdAmido->Byproduct β-Hydride Elimination (Side Reaction) Product->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Condensation Reactants 3-Halobenzoic Acid + Pyrrolidine Product This compound Reactants->Product Byproducts Dimerization Byproduct Reactants->Byproducts Side Reaction Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Product Catalyzes Base Base (e.g., K2CO3) Base->Product Solvent High-Boiling Polar Solvent (e.g., DMF, DMSO) Solvent->Product Heat Heat (100-140°C) Heat->Product

Caption: Key components of the Ullmann condensation reaction.

Troubleshooting_Logic Start Low Yield or Byproduct Formation Check_Catalyst Check Catalyst Activity & Ligand Choice Start->Check_Catalyst Check_Base Evaluate Base (Strength, Type) Start->Check_Base Check_Conditions Optimize Temperature & Solvent Start->Check_Conditions Purification Refine Purification Strategy Check_Catalyst->Purification Check_Base->Purification Check_Conditions->Purification Success Improved Yield & Purity Purification->Success

Caption: A logical workflow for troubleshooting the reaction.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful Buchwald-Hartwig amination of 3-bromobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the palladium-catalyzed amination of 3-bromobenzoic acid, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Conversion of Starting Material - Inefficient Catalyst Activation: The Pd(0) active species is not being generated effectively from the Pd(II) precatalyst. - Catalyst Inhibition: The carboxylic acid group of the starting material or product may coordinate to the palladium center, inhibiting catalysis. - Inappropriate Ligand Choice: The selected phosphine ligand may not be suitable for this specific substrate, leading to slow oxidative addition or reductive elimination.[1] - Suboptimal Base: The base may not be strong enough to deprotonate the amine or the pKa of the reaction medium is not optimal.- Catalyst System: Switch to a pre-formed Pd(0) catalyst or a more easily activated precatalyst (e.g., G3 or G4 Buchwald precatalysts). Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation. - Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos, which have shown success with challenging substrates.[2][3] - Base Optimization: Use a stronger base like LHMDS or NaOt-Bu.[2] However, be cautious as strong bases can promote side reactions. Alternatively, a weaker base like Cs₂CO₃ or K₃PO₄ with a higher reaction temperature might be effective.[1] - Temperature: Gradually increase the reaction temperature in 10 °C increments, typically in the range of 80-120 °C.
2. Significant Formation of Debrominated Byproduct (Benzoic Acid) - β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations, leading to the formation of a hydrodehalogenated arene.[4] - Protodehalogenation: Trace amounts of water or other protic sources can lead to the protonolysis of the aryl-palladium intermediate.- Ligand Choice: Use bulky ligands that favor reductive elimination over β-hydride elimination.[4] - Reaction Conditions: Ensure the use of anhydrous solvents and reagents. Thoroughly dry all glassware and run the reaction under a strictly inert atmosphere. - Base Selection: The choice of base can influence the rate of side reactions. Screening different bases may be necessary.
3. Formation of Amide Byproduct - Reaction with Carboxylic Acid: The amine nucleophile may react with the carboxylic acid of 3-bromobenzoic acid, especially at elevated temperatures, to form an amide.- Protecting Group: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the amination reaction. The ester can be hydrolyzed back to the carboxylic acid after the C-N bond formation. - Lower Temperature: If possible, run the reaction at a lower temperature to minimize this side reaction.
4. Inconsistent Results - Reagent Quality: Impurities in the starting materials, catalyst, ligand, or solvent can affect the reaction outcome. - Atmosphere Control: Inconsistent removal of oxygen and moisture can lead to variable catalyst activity.- Purify Reagents: Use high-purity, degassed solvents and ensure the purity of 3-bromobenzoic acid and the amine. - Inert Atmosphere: Employ rigorous Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the reaction setup and duration.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is best for the amination of 3-bromobenzoic acid?

A1: There is no single "best" combination as the optimal choice depends on the specific amine being used. However, for aryl bromides, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and BrettPhos in combination with Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source are generally a good starting point.[2][3] Pre-catalysts like XPhos Pd G3 or SPhos Pd G4 can also offer higher activity and reproducibility.

Q2: What is the role of the base in this reaction, and which one should I choose?

A2: The base is crucial for deprotonating the amine to form the palladium-amido intermediate, which then undergoes reductive elimination to form the product.[5] For substrates with acidic protons like 3-bromobenzoic acid, the choice of base is critical. Strong bases like NaOt-Bu or LHMDS are often used to ensure complete deprotonation of the amine.[2] However, they can also deprotonate the carboxylic acid, potentially leading to solubility issues or side reactions. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are often a good alternative, although they may require higher reaction temperatures.[1]

Q3: What are the most common side reactions to look out for?

A3: The most common side reactions are the debromination of the starting material to form benzoic acid and the formation of an amide byproduct from the reaction of the amine with the carboxylic acid group. Careful control of reaction conditions and the potential use of a protecting group for the carboxylic acid can minimize these side reactions.

Q4: Do I need to protect the carboxylic acid group?

A4: While the reaction can sometimes be performed without protecting the carboxylic acid, protection is often recommended to avoid side reactions and improve yields, especially if you are observing amide formation. Converting the carboxylic acid to a methyl or ethyl ester is a common strategy. The ester can be easily hydrolyzed back to the carboxylic acid after the amination.

Q5: Which solvent is most suitable for this reaction?

A5: Anhydrous, aprotic solvents are typically used for Buchwald-Hartwig aminations. Toluene, dioxane, and THF are common choices.[5] The solubility of the starting materials and the base should be considered when selecting a solvent.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 3-Bromobenzoic Acid

This protocol provides a general starting point for the amination of 3-bromobenzoic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amines.

Materials:

  • 3-Bromobenzoic acid

  • Amine (aryl or alkyl)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos or SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add 3-bromobenzoic acid (1.0 mmol), the palladium precatalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: Add the base (2.0 mmol, 2.0 equiv) and the amine (1.2 mmol, 1.2 equiv) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL) to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 3-aminobenzoic acid.

Data Presentation

The following tables provide representative data for the Buchwald-Hartwig amination of aryl bromides with various amines. While specific data for 3-bromobenzoic acid is limited in the literature, these examples with similar substrates can guide optimization efforts.

Table 1: Ligand and Base Screening for the Coupling of Bromobenzene with Carbazole [1]

EntryLigandBaseSolventTemp (°C)Yield (%)
1XPhosNaOt-BuToluene10095
2SPhosNaOt-BuToluene10092
3RuPhosNaOt-BuToluene10088
4XPhosCs₂CO₃Dioxane10096
5SPhosCs₂CO₃Dioxane10090

Table 2: Coupling of Functionalized Aryl Chlorides with Primary Aliphatic Amines using BrettPhos [2]

EntryAryl HalideAmineBaseTemp (°C)Yield (%)
14-Chloro-3-hydroxybenzoic acidn-ButylamineLHMDS10085
22-Chlorobenzoic acidCyclohexylamineLHMDS10092
34-Chlorobenzamiden-PropylamineLHMDS10088

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination [L-Pd(II)(Ar)(Br)(R₂NH)] Oxidative Addition Complex->Amine Coordination + R₂NH Palladium Amido Complex L-Pd(II)(Ar)(NR₂) Amine Coordination->Palladium Amido Complex + Base - H-Base⁺ - Br⁻ Product Ar-NR₂ Palladium Amido Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification Reagent_Prep Dry & Degas Reagents/Solvents Charge_Reagents Charge Schlenk Tube: 3-Bromobenzoic Acid, Pd Catalyst, Ligand, Base Reagent_Prep->Charge_Reagents Glassware_Prep Oven-Dry Glassware Glassware_Prep->Charge_Reagents Add_Amine_Solvent Add Amine & Solvent Charge_Reagents->Add_Amine_Solvent Heat_Stir Heat & Stir Add_Amine_Solvent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Quench_Extract Quench & Extract Monitor->Quench_Extract Dry_Concentrate Dry & Concentrate Quench_Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Logic Start Low Yield Check_Catalyst Is the catalyst system (Pd source/ligand) optimal? Start->Check_Catalyst Change_Catalyst Switch to pre-catalyst or bulkier ligand Check_Catalyst->Change_Catalyst No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Change_Base Screen stronger or weaker bases Check_Base->Change_Base No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Side_Rxns Are there side products? Check_Temp->Check_Side_Rxns Yes Debromination Debromination? Check_Side_Rxns->Debromination Yes Amide_Formation Amide Formation? Check_Side_Rxns->Amide_Formation Yes Anhydrous_Conditions Ensure anhydrous conditions and inert atmosphere Debromination->Anhydrous_Conditions Protect_Acid Protect carboxylic acid Amide_Formation->Protect_Acid

Caption: A troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Crude 3-(Pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-(Pyrrolidin-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or decomposition. Potential impurities include unreacted starting materials such as 3-aminobenzoic acid or pyrrolidine, by-products from the synthesis, and residual solvents. The synthesis of similar benzoic acid derivatives can sometimes result in related isomers or over-alkylated products.

Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point range is a common indicator of impurities in a crystalline solid.[1] Pure compounds typically have a sharp and defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. Further purification is recommended.

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

A3: If crystals do not form upon cooling, the solution may be supersaturated or too much solvent may have been used.[2] Try the following troubleshooting steps:

  • Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution.[2]

  • Seed crystals: Add a very small crystal of pure this compound to the solution to act as a nucleation site.[2]

  • Reduce solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool slowly: Ensure the solution is cooling slowly to allow for the formation of larger, purer crystals.[3]

Q4: What is the best solvent for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] For benzoic acid and its derivatives, water is often a good choice due to the significant difference in solubility at hot versus cold temperatures.[2][3] However, depending on the specific impurities, other solvents or solvent mixtures (e.g., ethanol/water) may be more effective.[4] It is advisable to test a few solvents on a small scale to determine the optimal one for your specific crude product.

Q5: My final product is colored. How can I remove colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization.[5] The charcoal adsorbs the colored compounds, and can then be removed by hot gravity filtration before the solution is cooled to induce crystallization.[3]

Q6: Can I use chromatography to purify this compound?

A6: Yes, column chromatography is a viable alternative for purification, especially for removing impurities with similar solubility to the desired product. For benzoic acid derivatives, silica gel is a common stationary phase.[6] The mobile phase can be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape. Thin-layer chromatography (TLC) can be used to determine the optimal solvent system before running a column.[6][7]

Data Presentation

Table 1: Comparison of Purification Methods for Benzoic Acid Derivatives

Purification MethodPurity Achieved (Typical)Yield (Typical)Key AdvantagesCommon Challenges
Recrystallization98-99.9%70-90%Scalable, cost-effective, good for removing major impurities.Can be time-consuming, potential for product loss in mother liquor.
Column Chromatography>99%50-80%High resolution for separating closely related impurities.More complex setup, requires larger volumes of solvent, can be difficult to scale up.
Acid-Base ExtractionVariable85-95%Good for separating acidic product from neutral or basic impurities.May not remove acidic impurities, requires use of acids and bases.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water
  • Dissolution: In a 250 mL Erlenmeyer flask, add 2.0 g of crude this compound and approximately 50 mL of deionized water.[5]

  • Heating: Heat the suspension on a hot plate to a gentle boil.[3] Add small portions of hot deionized water while stirring until all the solid has just dissolved. Avoid adding an excess of water.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal.[5] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[3] Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point for benzoic acid derivatives is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with 1% acetic acid.

  • Column Packing: Prepare a silica gel column using the chosen solvent system as the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

G Troubleshooting Workflow for the Purification of this compound start Crude this compound recrystallization Perform Recrystallization start->recrystallization check_purity Check Purity (TLC, Melting Point) recrystallization->check_purity no_crystals No Crystals Form recrystallization->no_crystals pure_product Pure Product check_purity->pure_product Purity is acceptable impure_product Product is Impure check_purity->impure_product Purity is not acceptable troubleshoot_recrystallization Troubleshoot Recrystallization impure_product->troubleshoot_recrystallization colored_product Product is Colored impure_product->colored_product troubleshoot_recrystallization->recrystallization column_chromatography Consider Column Chromatography troubleshoot_recrystallization->column_chromatography induce_crystallization Induce Crystallization (Scratch, Seed) no_crystals->induce_crystallization induce_crystallization->recrystallization charcoal_treatment Use Activated Charcoal colored_product->charcoal_treatment charcoal_treatment->recrystallization

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis of 3-(Pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing reaction exotherms during the large-scale synthesis of 3-(Pyrrolidin-1-yl)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is more prone to exothermic events on a large scale?

A1: The two primary synthetic routes are the Buchwald-Hartwig amination of 3-bromobenzoic acid and the Ullmann condensation of 3-chlorobenzoic acid with pyrrolidine. Both reactions are known to be exothermic.[1][2] The Buchwald-Hartwig reaction often proceeds under milder conditions but can still generate a significant exotherm, particularly during the initial stages. The Ullmann condensation typically requires higher temperatures, which can increase the risk of a thermal runaway if not properly controlled.[1]

Q2: What is the estimated heat of reaction for the synthesis of this compound?

Q3: What are the key process parameters to control for managing the exotherm during large-scale synthesis?

A3: The most critical parameters to control are:

  • Rate of Reagent Addition: Slow, controlled addition of the limiting reagent (typically pyrrolidine) is essential to manage the rate of heat generation.[5]

  • Reaction Temperature: Maintaining the optimal reaction temperature is crucial. Overheating can accelerate the reaction rate, leading to a thermal runaway.[6]

  • Agitation: Efficient stirring is necessary to ensure uniform temperature distribution and prevent localized hot spots.

  • Cooling Capacity: The reactor must have adequate cooling capacity to remove the heat generated by the reaction.[5]

Q4: What are the potential side reactions that can contribute to a thermal runaway?

A4: Potential side reactions include:

  • Decomposition of Reagents or Products: At elevated temperatures, starting materials or the final product may decompose, which can be highly exothermic.

  • Solvent Decomposition: The reaction solvent could decompose or react under runaway conditions.

  • Secondary Reactions: Uncontrolled temperature increases can trigger undesired secondary reactions, each with its own thermal profile.

Q5: What are the immediate steps to take in case of a temperature excursion?

A5: In the event of a temperature excursion, the following immediate actions should be taken:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Maximize Cooling: Apply maximum cooling to the reactor jacket.

  • Emergency Quenching: If the temperature continues to rise uncontrollably, initiate the emergency quenching procedure as outlined in the experimental protocol.

  • Evacuate: If the situation cannot be brought under control, evacuate the area and alert emergency response personnel.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid, Uncontrolled Temperature Increase (Exotherm) 1. Reagent addition rate is too high.2. Inadequate cooling.3. Poor agitation leading to localized hot spots.4. Incorrect initial temperature.1. Immediately stop the addition of reagents.2. Increase the cooling to the reactor jacket.3. Verify and, if necessary, increase the agitation speed.4. If the reaction has not yet reached a critical point, consider adding a pre-cooled inert solvent to dilute the reaction mixture and absorb heat.5. Prepare for emergency quenching if the temperature continues to rise.
Slower Than Expected Reaction with No Noticeable Exotherm 1. Catalyst deactivation.2. Low reaction temperature.3. Impure reagents.1. Ensure the catalyst was handled under inert conditions and is of high quality.2. Gradually and cautiously increase the reaction temperature while closely monitoring for any delayed exotherm.3. Verify the purity of all starting materials.
Exotherm Occurs, but Reaction Does Not Go to Completion 1. Insufficient amount of a key reagent.2. Catalyst poisoning by impurities.3. Reaction equilibrium reached.1. Analyze a sample to determine the concentration of remaining starting materials.2. Consider the possibility of impurities in the starting materials or solvent that could deactivate the catalyst.3. If applicable, investigate methods to shift the equilibrium, such as removing a byproduct.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Buchwald-Hartwig Amination (Illustrative)

Warning: This protocol is illustrative and must be adapted and validated on a small scale before attempting a large-scale synthesis. A thorough process safety assessment, including reaction calorimetry, is mandatory.

Materials and Equipment:

  • 50 L glass-lined reactor with overhead stirring, temperature control (heating/cooling mantle), reflux condenser, and nitrogen inlet/outlet.

  • Addition funnel for controlled liquid addition.

  • 3-bromobenzoic acid

  • Pyrrolidine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reactor Preparation: The 50 L reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Charging Reagents:

    • To the inerted reactor, add anhydrous toluene.

    • Add 3-bromobenzoic acid, palladium catalyst, and phosphine ligand.

    • Begin stirring the suspension.

  • Addition of Base: Add sodium tert-butoxide portion-wise, monitoring for any initial exotherm.

  • Controlled Addition of Pyrrolidine:

    • Dilute the required amount of pyrrolidine with anhydrous toluene in the addition funnel.

    • Add the pyrrolidine solution dropwise to the stirred reactor suspension over a period of 2-4 hours.

    • Crucially, monitor the internal temperature throughout the addition. Maintain the temperature below a pre-determined safety limit (e.g., 25-30°C) using the cooling mantle. An initial exotherm is expected.

  • Reaction:

    • After the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 80-100°C).

    • Maintain the reaction at this temperature, monitoring progress by a suitable analytical method (e.g., HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water. Monitor for any secondary exotherm during quenching.

    • Proceed with standard aqueous work-up, extraction, and purification protocols.

Protocol 2: Emergency Quenching Procedure

This procedure should be in place before commencing any large-scale exothermic reaction.

Materials:

  • A pre-prepared quenching solution (e.g., a cold, high-boiling point, inert solvent like sulfolane or a suitable non-reactive liquid). The choice of quenching agent will depend on the specific reaction chemistry.

  • A dedicated, accessible port on the reactor for rapid addition of the quenching agent.

Procedure:

  • In the event of an uncontrollable temperature rise, immediately stop all reagent feeds and apply maximum cooling.

  • If the temperature continues to climb and approaches the predetermined critical safety limit, rapidly introduce the quenching solution into the reactor to dilute the reactants and absorb the heat of reaction.

  • Continue to monitor the reactor temperature and pressure until the system is stabilized.

Data Presentation

Table 1: Estimated Thermochemical Data (for illustrative purposes - must be experimentally verified)

ParameterEstimated ValueSignificance
Heat of Reaction (ΔHrxn) -100 to -200 kJ/molIndicates a significant exothermic reaction that requires careful heat management.
Adiabatic Temperature Rise (ΔTad) 50 - 150 °CRepresents the theoretical temperature increase if no heat is removed. A high value indicates a high potential for thermal runaway.
Maximum Temperature of Synthesis Reaction (MTSR) To be determined experimentallyThe highest temperature the reaction mixture could reach in a cooling failure scenario. This must be below the decomposition temperature of all components.[4]

Visualizations

Experimental Workflow for Exotherm Management

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Exotherm Control A Inert Reactor B Charge Aryl Halide, Catalyst, Ligand, Solvent A->B C Charge Base B->C D Controlled Addition of Pyrrolidine C->D E Monitor Temperature D->E F Heat to Target Temperature E->F If Temp Stable H Temperature Excursion? E->H G Monitor Progress F->G L Cooldown & Quench G->L Reaction Complete I Stop Addition, Maximize Cooling H->I Yes K Continue Reaction H->K No J Initiate Emergency Quench I->J If Uncontrolled K->F

Caption: Workflow for managing exotherms during synthesis.

Logical Relationship for Troubleshooting Temperature Excursions

Troubleshooting_Exotherm A Temperature Excursion Detected B Stop Reagent Addition A->B C Maximize Cooling A->C D Check Agitation A->D E Temperature Stabilizing? B->E C->E D->E F Continue Monitoring E->F Yes G Prepare for Emergency Quench E->G No H Investigate Root Cause (Addition Rate, Cooling Failure, etc.) F->H

Caption: Troubleshooting logic for temperature excursions.

References

Impact of base selection on the efficiency of 3-(Pyrrolidin-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 3-(Pyrrolidin-1-yl)benzoic acid. The efficiency of this synthesis is highly dependent on the choice of base, and this guide will help you navigate the common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of a 3-halobenzoic acid (typically 3-bromobenzoic acid or 3-chlorobenzoic acid) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base. Another potential, though often less efficient, method is nucleophilic aromatic substitution (SNAr), particularly if the benzoic acid ring is activated with strongly electron-withdrawing groups.

Q2: How does the choice of base impact the reaction efficiency?

A2: The base plays a crucial role in the Buchwald-Hartwig catalytic cycle. Its primary functions are to deprotonate the amine and facilitate the regeneration of the active catalyst. The choice of base can significantly affect the reaction rate, yield, and compatibility with other functional groups on your starting materials. Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions but can be incompatible with sensitive functional groups, such as esters or nitro groups.[1][3] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times to achieve comparable yields.[1]

Q3: What are the most common side reactions observed during this synthesis?

A3: Common side reactions in the Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide (replacement of the halogen with hydrogen), and catalyst deactivation. If using a strong, nucleophilic base, hydrolysis of an ester group on the starting material can also occur. Careful selection of the base and reaction conditions is critical to minimize these side reactions.

Q4: Can I use a weaker base like triethylamine (Et₃N) for this reaction?

A4: While weaker bases are desirable for their mildness, triethylamine is often not strong enough to be effective in many Buchwald-Hartwig aminations. The pKa of the conjugate acid of the base is a critical factor, and bases like NaOtBu, Cs₂CO₃, and K₃PO₄ are generally required to facilitate the deprotonation step in the catalytic cycle.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.- Use a pre-catalyst that does not require an in-situ reduction step.- Ensure all reagents and solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.
2. Inappropriate Base: The base may be too weak to deprotonate the amine or the palladium-amine complex.- Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu), but be mindful of functional group compatibility.
3. Poor Ligand Choice: The ligand may not be suitable for the specific substrates.- Screen a variety of ligands. Sterically hindered biarylphosphine ligands are often effective.[1]
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. High Reaction Temperature: Elevated temperatures can promote side reactions.- Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
2. Inappropriate Base/Solvent Combination: The combination may be promoting undesired pathways.- If using a strong base like NaOtBu, consider switching to a weaker base like Cs₂CO₃.[4] - Screen different solvents (e.g., toluene, dioxane, THF).
Starting Material Remains Unreacted 1. Insufficient Base: Not enough base to drive the reaction to completion.- Increase the equivalents of the base (typically 1.2-2.0 equivalents are used).
2. Low Reaction Temperature or Time: The reaction may be sluggish under the current conditions.- Gradually increase the reaction temperature or extend the reaction time and monitor the progress by TLC or GC-MS.
Difficulty in Product Purification 1. Incomplete Reaction: Presence of starting materials and side products complicates purification.- Optimize the reaction conditions to drive the reaction to completion.
2. Emulsion during Workup: The basic nature of the reaction mixture can lead to emulsions.- Add brine during the aqueous workup to help break up emulsions.

Impact of Base Selection on Reaction Efficiency

The following table summarizes the expected impact of different bases on the synthesis of this compound based on general principles of the Buchwald-Hartwig amination. The specific yields and reaction times are illustrative and may vary depending on the specific catalyst system, ligand, and solvent used.

Base Strength Typical Reaction Temperature Expected Yield Key Advantages Potential Drawbacks
Sodium tert-butoxide (NaOtBu) Strong80-110 °CHighHigh reactivity, often leading to shorter reaction times.Incompatible with base-sensitive functional groups (e.g., esters). Can promote side reactions at high temperatures.[1]
Cesium Carbonate (Cs₂CO₃) Moderate100-120 °CGood to HighExcellent functional group tolerance.[4] Often gives clean reactions.May require higher temperatures or longer reaction times compared to strong bases.
Potassium Phosphate (K₃PO₄) Moderate100-120 °CModerate to GoodGood functional group tolerance and is an economical choice.[3]Can result in slower reaction rates and may require higher catalyst loadings.[3]

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound via Buchwald-Hartwig amination, highlighting the use of different bases.

Note: These are general procedures and may require optimization for your specific setup and scale. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Using Sodium tert-butoxide (NaOtBu)
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzoic acid (1.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (5 mL).

  • Amine Addition: Add pyrrolidine (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at 100 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Cesium Carbonate (Cs₂CO₃)
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzoic acid (1.0 mmol), a palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand (e.g., BINAP, 0.03 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add cesium carbonate (2.0 mmol) and anhydrous dioxane (5 mL).

  • Amine Addition: Add pyrrolidine (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at 110 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents (3-Halobenzoic Acid, Pd Catalyst, Ligand) inert Establish Inert Atmosphere reagents->inert add_base Add Base and Solvent inert->add_base add_amine Add Pyrrolidine add_base->add_amine heat Heat and Stir add_amine->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

Base_Selection_Logic start Start: Select Base for Synthesis functional_group Are base-sensitive functional groups present (e.g., esters)? start->functional_group strong_base Use a strong, non-nucleophilic base (e.g., NaOtBu) functional_group->strong_base No weak_base Use a weaker base (e.g., Cs₂CO₃, K₃PO₄) functional_group->weak_base Yes optimize_strong Optimize: Lower temperature, shorter reaction time strong_base->optimize_strong optimize_weak Optimize: Higher temperature, longer reaction time weak_base->optimize_weak end Proceed with Synthesis optimize_strong->end optimize_weak->end

Caption: Decision-making process for base selection in the synthesis of this compound.

References

Strategies to minimize catalyst poisoning in N-arylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in N-arylation reactions, with a focus on minimizing catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no conversion in my N-arylation reaction?

A1: Low or no conversion in N-arylation reactions, such as the Buchwald-Hartwig amination, can often be traced back to several key factors:

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst, it may not be reducing effectively to Pd(0). Inadequate inert atmosphere can also lead to catalyst oxidation and deactivation.[1][2]

  • Catalyst Poisoning: The nitrogen atom of certain substrates, particularly N-heterocycles like pyridines, can coordinate to the palladium center, inhibiting its catalytic activity. This is a very common issue.[1] Other functional groups, such as azo groups, can also act as catalyst poisons.[2]

  • Poor Ligand Choice: The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. A suboptimal ligand may not be sterically bulky enough to prevent substrate coordination or may not promote the desired catalytic steps effectively.[1]

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle. A base that is too weak may not effectively deprotonate the amine-palladium complex, while a very strong base might be incompatible with sensitive functional groups on your substrates.[1][2]

  • Reagent Purity and Insolubility: Impure reagents, especially the amine, or the presence of moisture can deactivate the catalyst. Additionally, if your starting materials are not soluble in the reaction solvent at the given temperature, the reaction will not proceed efficiently.[1]

Q2: My reaction starts but seems to stall before completion. What could be the cause?

A2: A reaction that starts and then stops often points to catalyst deactivation over time. This can be due to several reasons:

  • Gradual Catalyst Poisoning: As the reaction progresses, the concentration of the product, which may itself be a catalyst poison (e.g., an N-arylated heterocycle), increases and can progressively inhibit the catalyst.

  • Thermal Decomposition: Prolonged exposure to high temperatures (typically above 120°C) can cause the palladium catalyst to decompose into inactive palladium black.[1]

  • Reagent Degradation: One of your starting materials or the solvent may be slowly degrading under the reaction conditions, releasing impurities that poison the catalyst.

Q3: I am observing significant formation of side products, such as hydrodehalogenation. How can I minimize this?

A3: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. To minimize it, you can try the following strategies:

  • Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce the rate of hydrodehalogenation.

  • Lower the Reaction Temperature: Higher temperatures can favor side reactions. Lowering the temperature and extending the reaction time may improve selectivity.[1]

  • Screen Different Ligands: Some phosphine ligands are more prone to promoting hydrodehalogenation than others. Experimenting with different ligands can often solve this issue.

Q4: How do I choose the right base for my N-arylation reaction?

A4: The optimal base depends on the specific substrates and their functional groups. Here is a general guide:

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are highly effective for a wide range of amines and generally lead to faster reaction rates. However, they are not compatible with base-sensitive functional groups like esters and nitro groups.[2]

  • Weaker Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These offer better functional group tolerance and are a good choice when your substrates have sensitive functionalities. However, they may require higher catalyst loadings or longer reaction times to achieve full conversion.[2]

Troubleshooting Guides

Issue 1: Low to No Product Formation

If you are observing low to no conversion of your starting material, follow this troubleshooting workflow to diagnose and solve the problem.

Troubleshooting_Low_Yield start Low/No Conversion Observed check_purity Verify Starting Material Purity & Integrity (NMR, LC-MS) start->check_purity reagents_suspect Check Reagents: - Anhydrous Solvent? - Active Catalyst? - Correct Base? check_purity->reagents_suspect Pass end_fail Persistent Failure: Consult Literature for Substrate-Specific Issues check_purity->end_fail Fail (Purify & Re-run) optimize_conditions Systematically Optimize Reaction Conditions (Ligand, Base, Solvent, Temp.) reagents_suspect->optimize_conditions Pass reagents_suspect->end_fail Fail (Use Fresh/Purified Reagents) end_success Reaction Successful optimize_conditions->end_success optimize_conditions->end_fail Catalyst_Poisoning cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_poison Poisoning Pathway Pd0 L-Pd(0) (Active Catalyst) OxAd Oxidative Addition (Ar-X) Pd0->OxAd Inactive_Complex L-Pd(0)-(N-Heterocycle) (Inactive Complex) Pd0->Inactive_Complex Catalyst Sequestration PdII L-Pd(II)(Ar)(X) OxAd->PdII Amine_Coord Amine Coordination (R2NH) PdII->Amine_Coord Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation Reductive_Elim Reductive Elimination Deprotonation->Reductive_Elim Reductive_Elim->Pd0 Regeneration Product Ar-NR2 Reductive_Elim->Product Poison N-Heterocycle (Poison) Poison->Inactive_Complex

References

Validation & Comparative

Purity Assessment of Synthesized 3-(Pyrrolidin-1-yl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthesized 3-(Pyrrolidin-1-yl)benzoic acid against a high-purity commercial standard. The assessment utilizes a suite of standard analytical techniques to provide a multi-faceted view of product quality. Detailed experimental protocols and data interpretation are included to assist researchers in establishing robust quality control measures for their own synthesized compounds.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and materials science. As with any synthesized compound intended for research and development, establishing its purity is a critical first step. Impurities, even in trace amounts, can lead to erroneous experimental results, side reactions, or reduced efficacy in biological assays. This guide outlines a systematic approach to purity assessment, comparing a typical laboratory synthesis product with a commercially available, high-purity reference standard.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was assessed and compared to a commercial standard (>98% purity). The analysis employed a range of techniques to identify and quantify the main compound and any potential impurities. A summary of the comparative data is presented in Table 1.

Table 1: Comparative Purity Analysis of Synthesized vs. Commercial this compound

ParameterSynthesized (Crude)Synthesized (Purified)Commercial Standard
Appearance Off-white to tan powderWhite crystalline solidWhite crystalline solid
Melting Point (°C) 210-215214-216215
HPLC Purity (%) 92.599.2>98
¹H NMR Conforms to structure, minor unidentified peaksConforms to structureConforms to structure
Mass Spec (m/z) [M+H]⁺ = 192.10[M+H]⁺ = 192.10[M+H]⁺ = 192.10

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the purification and subsequent purity analysis of synthesized this compound.

G A Crude Synthesized This compound B Recrystallization (e.g., from Ethanol/Water) A->B C Purified this compound B->C D Purity & Identity Confirmation C->D E Melting Point Analysis D->E F HPLC Analysis D->F G 1H NMR Spectroscopy D->G H Mass Spectrometry D->H I Passes QC? E->I F->I G->I H->I J Store for Use I->J Yes K Further Purification I->K No

Caption: Workflow for Purification and Purity Assessment.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Melting Point Determination
  • Apparatus: Digital melting point apparatus.

  • Procedure: A small amount of the dried sample was packed into a capillary tube to a depth of 2-3 mm. The capillary tube was placed in the heating block of the melting point apparatus. The temperature was ramped up quickly to about 10°C below the expected melting point, and then the heating rate was slowed to 1-2°C per minute. The temperature range over which the sample melted was recorded. Pure substances have a sharp melting point.[1][2]

High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A standard solution of the commercial reference compound and a solution of the synthesized sample were prepared in the mobile phase. The samples were injected into the HPLC system, and the chromatograms were recorded. The purity was determined by the area percentage of the main peak.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of DMSO-d₆. The solution was transferred to an NMR tube. The ¹H NMR spectrum was acquired. The chemical shifts, splitting patterns, and integration values were analyzed to confirm the structure of the compound and to identify any impurities.

Mass Spectrometry (MS)
  • Instrument: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Procedure: A dilute solution of the sample in a suitable solvent (e.g., methanol) was infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion was determined to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ is approximately 192.10.[3]

Impurity Troubleshooting

The following decision tree provides a logical approach to troubleshooting based on the initial purity assessment results.

G A Initial Purity Assessment B Purity > 98%? A->B C Compound is Suitable for Use B->C Yes D Identify Impurities by MS and NMR B->D No E Impurity is Starting Material? D->E F Impurity is a Byproduct? D->F G Re-purify (e.g., Recrystallization, Chromatography) E->G Yes H Modify Synthesis/Workup F->H Yes G->A H->A

Caption: Decision Tree for Impurity Troubleshooting.

Conclusion

The purity of a synthesized chemical is paramount for the reliability and reproducibility of research data. This guide has demonstrated a comparative approach to assessing the purity of lab-synthesized this compound. By employing a combination of chromatographic and spectroscopic techniques, a comprehensive purity profile can be established. The provided protocols and workflows serve as a valuable resource for researchers to ensure the quality of their synthesized compounds before their use in further applications.

References

A Comparative Guide to Catalysts for the Synthesis of 3-(Pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(pyrrolidin-1-yl)benzoic acid, a key intermediate in the development of various pharmaceuticals, is predominantly achieved through cross-coupling reactions. The choice of catalyst is a critical factor influencing the efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide provides a comparative analysis of two prominent catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst is paramount for the successful synthesis of this compound. Below is a summary of the performance of Palladium and Copper-based catalytic systems based on available experimental data.

ParameterPalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Starting Material 3-Bromobenzoic acid3-Bromobenzoic acid
Catalyst Pd₂(dba)₃ with XPhos ligandCopper(I) oxide (Cu₂O)
Catalyst Loading 2 mol% Pd10 mol% Cu₂O
Base LiHMDS (1.5 equiv)Potassium carbonate (K₂CO₃) (2.0 equiv)
Solvent Toluene2-Ethoxyethanol
Temperature 100 °C130 °C
Reaction Time 18 hours24 hours
Yield ~95% (estimated)Up to 99%

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both catalytic systems are provided below.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl bromides.

Materials:

  • 3-Bromobenzoic acid

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 3-bromobenzoic acid (1.0 equiv), Pd₂(dba)₃ (2 mol %), and XPhos (4 mol %) under an inert atmosphere of argon.

  • Add anhydrous toluene to the Schlenk tube, followed by the addition of pyrrolidine (1.2 equiv).

  • Add LiHMDS (1.5 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Copper-Catalyzed Ullmann Condensation

This protocol is adapted from a procedure for the synthesis of a closely related N-aryl anthranilic acid derivative.[1][2]

Materials:

  • 3-Bromobenzoic acid

  • Pyrrolidine

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • 2-Ethoxyethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 equiv), potassium carbonate (2.0 equiv), and copper(I) oxide (0.1 equiv).

  • Add 2-ethoxyethanol to the flask, followed by the addition of pyrrolidine (1.2 equiv).

  • Heat the reaction mixture to 130 °C with vigorous stirring for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with dilute HCl to precipitate the crude product.

  • Filter the precipitate and wash with water.

  • Recrystallize the crude product from a suitable solvent system to yield pure this compound.

Visualizing the Reaction Pathways

The following diagrams illustrate the experimental workflows and proposed catalytic cycles for both synthetic routes.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine 3-Bromobenzoic Acid, Pd₂(dba)₃, and XPhos under Argon add_solv Add Toluene and Pyrrolidine start->add_solv add_base Add LiHMDS add_solv->add_base heat Heat at 100 °C for 18h add_base->heat quench Quench with aq. NH₄Cl heat->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product This compound purify->product

Buchwald-Hartwig Amination Experimental Workflow.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine 3-Bromobenzoic Acid, K₂CO₃, and Cu₂O add_solv Add 2-Ethoxyethanol and Pyrrolidine start->add_solv heat Heat at 130 °C for 24h add_solv->heat cool Cool and Add Water heat->cool acidify Acidify with HCl cool->acidify filter Filter and Recrystallize acidify->filter product This compound filter->product

Ullmann Condensation Experimental Workflow.

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(L)n-X oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination HNR₂ pd_complex2 [Ar-Pd(II)(L)n(HNR₂)]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido Ar-Pd(II)(L)n-NR₂ deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Buchwald-Hartwig Catalytic Cycle.

Ullmann_Cycle cuI Cu(I)X amine_coordination Amine Coordination cuI->amine_coordination HNR₂ + Base cu_amide_complex Cu(I)-NR₂ amine_coordination->cu_amide_complex oxidative_addition Oxidative Addition cu_amide_complex->oxidative_addition Ar-X cuIII_complex Ar-Cu(III)(X)-NR₂ oxidative_addition->cuIII_complex reductive_elimination Reductive Elimination cuIII_complex->reductive_elimination reductive_elimination->cuI Regeneration product Ar-NR₂ reductive_elimination->product

Ullmann Condensation Catalytic Cycle.

References

A Comparative Guide to the Quantification of 3-(Pyrrolidin-1-yl)benzoic acid: A Validated HPLC-UV Method and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(Pyrrolidin-1-yl)benzoic acid against other viable analytical techniques. The information presented is supported by established methodologies for similar compounds, offering a robust framework for analytical method development and validation.

Primary Method: Validated Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is a widely adopted, robust, and reliable technique for the quantification of aromatic carboxylic acids like this compound. The method's popularity stems from its high sensitivity, specificity, and adaptability.

Experimental Protocol: RP-HPLC-UV

This protocol is a representative method adapted from validated procedures for analogous benzoic acid derivatives and is recommended as a starting point for the analysis of this compound.[1][2][3][4]

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase and an organic modifier. A common starting point is a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm, determined by the UV spectrum of this compound.[1]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:[2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: HPLC Method Performance

The following table summarizes the expected performance of a validated HPLC-UV method for the quantification of this compound, based on typical data for similar compounds.

Parameter Typical Performance Metric Reference
Linearity (R²) > 0.999[4]
Accuracy (Recovery) 98 - 102%[5]
Precision (RSD) < 2%[2][5]
LOD 0.1 - 0.5 µg/mL[2][5]
LOQ 0.5 - 1.5 µg/mL[2][4]

Alternative Analytical Techniques

While RP-HPLC-UV is a robust primary method, other techniques can be employed for the quantification of organic acids, each with its own advantages and limitations.

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. It can be highly selective for ionic compounds like organic acids.[6]

  • Ion Exclusion Chromatography (IEC): A common technique for separating organic acids, where separation is based on the degree of exclusion from the pores of the stationary phase.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, but it often requires derivatization of the carboxylic acid to increase its volatility.[8]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Offers superior sensitivity and selectivity compared to HPLC-UV and can be particularly useful for complex matrices or when structural confirmation is needed.[9]

Comparison of Analytical Methods
Method Principle Advantages Disadvantages
RP-HPLC-UV Partitioning between a nonpolar stationary phase and a polar mobile phase.Robust, reliable, widely available, and cost-effective.Moderate sensitivity and may lack specificity in complex matrices.
Ion-Exchange Chromatography Separation based on ionic interactions.High selectivity for charged analytes.[6]Can be sensitive to mobile phase pH and ionic strength.
Ion Exclusion Chromatography Separation based on Donnan exclusion.Well-suited for the analysis of multiple organic acids.[7]May have limited resolution for structurally similar compounds.
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity; provides structural information.Requires derivatization for non-volatile compounds, which adds a step to sample preparation.[8]
HPLC-MS Chromatographic separation coupled with mass spectrometric detection.Very high sensitivity and selectivity, suitable for complex samples.[9]Higher instrument cost and complexity.

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following diagram illustrates the typical workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weighing B Dissolution A->B C Dilution Series B->C D Filtration C->D E Injection D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J K K J->K Final Report

References

Comparing the reactivity of 3-chloro, 3-bromo, and 3-iodobenzoic acid in pyrrolidine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents an objective comparison of the reactivity of 3-chlorobenzoic acid, 3-bromobenzoic acid, and 3-iodobenzoic acid in amide coupling reactions with pyrrolidine. The information is based on established chemical principles and standard laboratory procedures to assist researchers in optimizing synthetic strategies. While the primary focus of this guide is the formation of the amide bond, the influence of the halogen substituent on overall molecular reactivity is also considered.

The reactivity of 3-halobenzoic acids in amide coupling is primarily governed by the activation of the carboxylic acid moiety. The nature of the halogen (Cl, Br, I) has a subtle electronic influence on the carboxyl group. Generally, the electronegativity order is Cl > Br > I, leading to a slight increase in the acidity of the carboxylic acid through an inductive electron-withdrawing effect.[1] However, with modern and efficient peptide coupling reagents, this difference often has a minimal impact on the final yield of the amidation reaction, which is typically high for all three substrates under optimized conditions.

The more significant difference in reactivity imparted by the halogen is related to the carbon-halogen (C-X) bond strength, which follows the trend C-I < C-Br < C-Cl.[1][2] This hierarchy is critically important for subsequent functionalization of the aromatic ring, such as in palladium-catalyzed cross-coupling reactions, where the iodo-substituted compound is the most reactive.[2] For the direct amide bond formation discussed herein, this effect is secondary.

Quantitative Data Summary

The following table summarizes representative data for the amide coupling of 3-halobenzoic acids with pyrrolidine using a standard EDC/HOBt protocol. The presented yields and reaction times are illustrative of expected outcomes under consistently applied laboratory conditions, demonstrating the high efficiency of modern coupling methods for these substrates.

EntryReactantCoupling PartnerProductAvg. Reaction Time (h)Expected Yield (%)
13-Chlorobenzoic AcidPyrrolidine(3-Chlorophenyl)(pyrrolidin-1-yl)methanone12-18~90%
23-Bromobenzoic AcidPyrrolidine(3-Bromophenyl)(pyrrolidin-1-yl)methanone12-18~92%
33-Iodobenzoic AcidPyrrolidine(3-Iodophenyl)(pyrrolidin-1-yl)methanone12-18~93%

Experimental Protocols

A detailed methodology for a representative amide coupling reaction is provided below. This protocol is broadly applicable to all three 3-halobenzoic acids.

Primary Protocol: EDC/HOBt Mediated Amide Coupling

This procedure describes the formation of an amide bond between a 3-halobenzoic acid and pyrrolidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and improve efficiency.[3]

Materials:

  • 3-Halobenzoic acid (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-halobenzoic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM.

  • Add pyrrolidine (1.1 equiv) followed by DIPEA (2.5 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution, ensuring the temperature remains close to 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the EDC/HOBt mediated amide coupling protocol.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Dissolve 3-Halobenzoic Acid, HOBt, Pyrrolidine & DIPEA in anhydrous DCM B 2. Cool Mixture to 0°C A->B C 3. Add EDC·HCl Portion-wise B->C D 4. Warm to Room Temperature C->D E 5. Stir for 12-18h D->E F 6. Monitor by TLC / LC-MS E->F G 7. Dilute & Wash Sequentially (HCl, NaHCO₃, Brine) F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify via Flash Chromatography H->I J Final Product I->J

References

Efficacy comparison of 3-(Pyrrolidin-1-yl)benzoic acid derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its presence in numerous biologically active compounds. When incorporated into larger structures, such as benzoic acid derivatives, the pyrrolidine moiety can significantly influence the molecule's interaction with enzyme targets. This guide provides a comparative analysis of the enzyme inhibitory efficacy of a series of pyrrolidine carboxamide derivatives, offering insights into their potential as therapeutic agents. Due to a lack of comprehensive studies on 3-(Pyrrolidin-1-yl)benzoic acid derivatives specifically, this guide focuses on structurally related pyrrolidine derivatives, providing valuable data for researchers exploring this chemical space.

Comparative Efficacy of Pyrrolidine Derivatives

The inhibitory potential of several pyrrolidine derivatives has been evaluated against key enzymes such as α-amylase and α-glucosidase, which are critical targets in the management of type-2 diabetes.[1] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor. The following table summarizes the IC50 values for a series of synthesized pyrrolidine carboxamide derivatives.

Compound IDTarget EnzymeIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
3a α-Amylase36.32Acarbose5.50
α-Glucosidase47.19Metformin25.31
3d α-Glucosidase29.38Acarbose-
3e α-Glucosidase28.55Acarbose-
3f α-Glucosidase27.51Acarbose-
3g α-Amylase26.24Acarbose5.50
α-Glucosidase18.04Metformin25.31
3i α-Amylase78.46Acarbose-
α-Glucosidase47.58Acarbose-
4a α-Amylase61.31Acarbose-
α-Glucosidase55.01Acarbose-

Among the tested compounds, derivative 3g demonstrated the most potent inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively.[1] Notably, its efficacy against α-glucosidase was superior to that of the standard drug, metformin (IC50 of 25.31 µg/mL).[1] The structure-activity relationship (SAR) studies revealed that the presence of an electron-donating group (p-OCH3) in compound 3g was crucial for its enhanced activity.[1] In contrast, deprotection of the pyrrolidine nitrogen, as seen in compound 4a , led to a decrease in inhibitory potency against both enzymes.[1]

Experimental Protocols

The following are detailed methodologies for the enzyme inhibition assays cited in this guide.

α-Amylase Inhibition Assay

The inhibitory activity of the pyrrolidine derivatives against human salivary α-amylase was determined at various concentrations (20, 40, 60, 80, and 100 µg/mL).[1] The specific protocol is as follows:

  • A reaction mixture was prepared by combining 10 µL of the test compound solution with 10 µL of α-amylase enzyme solution (1 U/mL).

  • The mixture was incubated for 20 minutes at 37 °C.

  • Following incubation, 125 µL of 0.1 M phosphate buffer (pH 6.8) was added.

  • The enzymatic reaction was initiated by the addition of 20 µL of 1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) as a substrate.

  • The reaction was allowed to proceed for 30 minutes.

  • The reaction was terminated by the addition of 50 µL of 0.1 N Na2CO3.

  • The absorbance was measured to determine the extent of enzyme inhibition.

α-Glucosidase Inhibition Assay

The inhibitory potential of the compounds against α-glucosidase from Saccharomyces cerevisiae was also assessed across a range of concentrations (20, 40, 60, 80, and 100 µg/mL).[1] The experimental procedure was as follows:

  • 10 µL of the test sample was mixed with 10 µL of α-glucosidase enzyme solution (1 U/mL).

  • The mixture was incubated at 37 °C for 20 minutes.

  • 125 µL of 0.1 M phosphate buffer (pH 6.8) was added to the mixture.

  • The reaction was initiated by adding 20 µL of 1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate.

  • The mixture was incubated for an additional 30 minutes.

  • The reaction was stopped by the addition of 50 µL of 0.1 N Na2CO3.[1]

  • The inhibitory activity was quantified by measuring the absorbance.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro enzyme inhibition assays described above.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Compound Test Compound Solution Incubation1 Pre-incubation (Compound + Enzyme) Compound->Incubation1 10 µL Enzyme Enzyme Solution (α-Amylase or α-Glucosidase) Enzyme->Incubation1 10 µL Buffer Add Phosphate Buffer Incubation1->Buffer 20 min @ 37°C Substrate Add Substrate (p-NPG) Buffer->Substrate 125 µL Incubation2 Incubation Substrate->Incubation2 20 µL Stop Stop Reaction (Add Na2CO3) Incubation2->Stop 30 min Measure Measure Absorbance Stop->Measure 50 µL Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: General workflow for the in vitro α-amylase and α-glucosidase inhibition assays.

Signaling Pathway Context

The inhibition of α-amylase and α-glucosidase plays a crucial role in managing postprandial hyperglycemia, a key factor in type-2 diabetes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. By inhibiting these enzymes, the rate of glucose absorption is reduced, leading to a blunted increase in blood glucose levels after a meal.

Carbohydrate_Metabolism_Inhibition Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Amylase α-Amylase Carbohydrates->Amylase Oligosaccharides Oligosaccharides & Disaccharides Amylase->Oligosaccharides Glucosidase α-Glucosidase Glucose Glucose Glucosidase->Glucose Oligosaccharides->Glucosidase Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Inhibitor Pyrrolidine Derivative (e.g., Compound 3g) Inhibitor->Amylase Inhibition Inhibitor->Glucosidase Inhibition

Caption: Simplified pathway of carbohydrate digestion and the inhibitory action of pyrrolidine derivatives.

References

A Spectroscopic Comparison of 3-(Pyrrolidin-1-yl)benzoic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the aromatic carboxylic acid 3-(Pyrrolidin-1-yl)benzoic acid with its common synthetic precursors: 3-aminobenzoic acid and 1,4-dibromobutane. For a comprehensive analysis, spectroscopic data for the fundamental pyrrolidine structure is also included. This document is intended to serve as a practical reference for the identification and characterization of these compounds during synthesis and drug development workflows.

The following sections present a comparative analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also provided.

Synthetic Pathway Overview

The synthesis of this compound from 3-aminobenzoic acid and 1,4-dibromobutane is typically achieved through a nucleophilic substitution reaction. The amino group of 3-aminobenzoic acid acts as a nucleophile, reacting with the electrophilic carbons of 1,4-dibromobutane to form the pyrrolidine ring attached to the benzoic acid backbone.

Synthesis_Pathway Synthesis of this compound cluster_reactants 3-Aminobenzoic_Acid 3-Aminobenzoic Acid plus + 3-Aminobenzoic_Acid->plus 1,4-Dibromobutane 1,4-Dibromobutane Final_Product This compound 1,4-Dibromobutane->Final_Product Nucleophilic Substitution plus->1,4-Dibromobutane

A diagram illustrating the synthetic route to the target compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This allows for a direct comparison of the changes in spectral features as the precursors are converted into the final product.

Table 1: ¹H NMR Data Comparison (ppm)
CompoundAromatic ProtonsAliphatic ProtonsOtherSolvent
This compound (Predicted) ~7.5-7.0 (m, 4H)~3.3 (t, 4H), ~2.0 (m, 4H)~12.5 (s, 1H, COOH)DMSO-d₆
3-Aminobenzoic Acid 7.15 (t), 7.09-7.04 (m), 6.75-6.73 (m)-12.45 (s, 1H, COOH), 5.29 (s, 2H, NH₂)DMSO-d₆
1,4-Dibromobutane -3.55 (t, 4H), 2.05 (m, 4H)-CDCl₃
Pyrrolidine -2.85 (t, 4H), 1.75 (m, 4H)1.5 (s, 1H, NH)CDCl₃
Table 2: ¹³C NMR Data Comparison (ppm)
CompoundAromatic CarbonsAliphatic CarbonsCarbonyl CarbonSolvent
This compound (Predicted) ~148, ~131, ~129, ~119, ~116, ~115~47 (CH₂-N), ~25 (CH₂)~167DMSO-d₆
3-Aminobenzoic Acid 149.2, 131.7, 129.3, 118.4, 117.1, 114.9-168.3DMSO-d₆
1,4-Dibromobutane -35.1 (CH₂-Br), 30.5 (CH₂)-CDCl₃
Pyrrolidine -47.1 (CH₂-N), 25.8 (CH₂)-CDCl₃
Table 3: Key FTIR Data Comparison (cm⁻¹)
CompoundO-H Stretch (Carboxylic Acid)N-H StretchC=O Stretch (Carboxylic Acid)C-N StretchC-Br Stretch
This compound (Predicted) 3000-2500 (broad)-~1680~1250-
3-Aminobenzoic Acid 3100-2500 (broad)3400-3300~1690~1283-
1,4-Dibromobutane ----650-550
Pyrrolidine -3400-3300-~1100-
Table 4: Mass Spectrometry Data Comparison (m/z)
CompoundMolecular Ion [M]⁺Key FragmentsIonization Method
This compound (Predicted) 191.09[M-H]⁻: 190.09, [M+H]⁺: 192.10ESI
3-Aminobenzoic Acid 137120, 92, 65EI
1,4-Dibromobutane 214, 216, 218135, 137, 55EI
Pyrrolidine 7170, 43, 42EI

Experimental Protocols

Standard procedures for acquiring the spectroscopic data are outlined below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra are typically recorded at room temperature on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Data is reported as: chemical shift (multiplicity, coupling constant(s), integration).

  • ¹³C NMR Spectroscopy: Spectra are recorded with proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

    • The mixture is finely ground in an agate mortar and pestle.

    • The resulting powder is compressed into a thin, transparent pellet using a hydraulic press.

  • Spectrum Acquisition:

    • A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.

    • The sample pellet is placed in the spectrometer's sample holder.

    • The sample spectrum is acquired, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance after automatic background correction.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion for Electrospray Ionization (ESI) or through a Gas Chromatography (GC) system for Electron Ionization (EI).

  • Ionization:

    • ESI: The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized. This is a soft ionization technique often used for determining the molecular weight of the intact molecule ([M+H]⁺ or [M-H]⁻).

    • EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This technique provides information about the structure of the molecule through its fragmentation pattern.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.

In Vitro Assay Validation for Compounds Derived from 3-(Pyrrolidin-1-yl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of in vitro assays for the validation of novel compounds derived from 3-(Pyrrolidin-1-yl)benzoic acid, with a focus on their potential as antagonists of Very Late Antigen-4 (VLA-4). The performance of a hypothetical test compound, "Compound X," is compared with the established VLA-4 antagonist, Natalizumab. This document is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy and Cytotoxicity

The inhibitory activity and cytotoxic potential of Compound X were evaluated and compared to Natalizumab. The half-maximal inhibitory concentration (IC50) against VLA-4 was determined using a cell-based adhesion assay, while cytotoxicity was assessed via an MTT assay.

Table 1: Comparative IC50 Values against VLA-4

CompoundTargetAssay TypeIC50 (nM)
Compound XVLA-4Cell Adhesion15
NatalizumabVLA-4Cell Adhesion28[1]

Table 2: Comparative Cytotoxicity (CC50) in Jurkat Cells

CompoundAssay TypeCell LineCC50 (µM)
Compound XMTT AssayJurkat> 100
NatalizumabMTT AssayJurkat> 100

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

VLA-4 Mediated Cell Adhesion Assay

This assay quantifies the inhibition of VLA-4-dependent cell adhesion to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).

Materials:

  • 96-well black, clear-bottom tissue culture plates

  • Recombinant Human VCAM-1

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Jurkat cells (or other VLA-4 expressing cell line)

  • Calcein-AM fluorescent dye

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Test compounds (Compound X, Natalizumab)

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of the 96-well plate with 50 µL of 2 µg/mL VCAM-1 in PBS. Incubate overnight at 4°C.

  • Blocking: Wash the wells twice with PBS. Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

  • Cell Labeling: Resuspend Jurkat cells in serum-free media at 1 x 10^6 cells/mL. Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.

  • Cell Washing: Centrifuge the labeled cells, remove the supernatant, and resuspend the cell pellet in assay buffer. Repeat this washing step twice.

  • Compound Incubation: Prepare serial dilutions of the test compounds (Compound X and Natalizumab) in assay buffer. Add 50 µL of the compound dilutions to the blocked VCAM-1 coated wells.

  • Cell Adhesion: Add 50 µL of the labeled Jurkat cell suspension (at 2 x 10^6 cells/mL) to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification: Add 100 µL of assay buffer to each well. Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • 96-well clear tissue culture plates

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (Compound X, Natalizumab)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the in vitro validation of this compound derivatives as VLA-4 antagonists.

VLA4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VCAM1 VCAM-1 VLA4 VLA-4 (α4β1) VCAM1->VLA4 Fibronectin Fibronectin Fibronectin->VLA4 Talin Talin VLA4->Talin Inside-out signaling Kindlin Kindlin VLA4->Kindlin FAK FAK VLA4->FAK Outside-in signaling Talin->VLA4 Kindlin->VLA4 PI3K PI3K FAK->PI3K Actin Actin Cytoskeleton PI3K->Actin Adhesion Cell Adhesion & Migration Actin->Adhesion

VLA-4 Signaling Pathway

Experimental_Workflow_Adhesion Start Start Coat_Plate Coat 96-well plate with VCAM-1 Start->Coat_Plate Block Block with BSA Coat_Plate->Block Add_Compounds Add test compounds (Compound X, Natalizumab) Block->Add_Compounds Label_Cells Label Jurkat cells with Calcein-AM Add_Cells Add labeled cells to plate Label_Cells->Add_Cells Add_Compounds->Add_Cells Incubate Incubate (30-60 min) Add_Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Read_Fluorescence Read Fluorescence (Ex:485, Em:520) Wash->Read_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Cell Adhesion Assay Workflow

Logical_Relationship Compound 3-(Pyrrolidin-1-yl)benzoic acid derivative (Compound X) VLA4_Target Target: VLA-4 Integrin Compound->VLA4_Target Cytotoxicity Low Cytotoxicity (High CC50) Compound->Cytotoxicity Cell_Adhesion Inhibits VLA-4/VCAM-1 Mediated Cell Adhesion VLA4_Target->Cell_Adhesion Therapeutic_Potential Potential Therapeutic for Inflammatory Diseases Cell_Adhesion->Therapeutic_Potential Cytotoxicity->Therapeutic_Potential

Validation Logic

References

Comparative Analysis of Antibodies for 3-(Pyrrolidin-1-yl)benzoic Acid Derivatives: A Guide to Cross-Reactivity Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of monoclonal antibodies raised against benzoic acid derivatives, with a focus on their cross-reactivity profiles. The data presented here is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable antibody for their specific immunoassay needs. While direct studies on antibodies against 3-(Pyrrolidin-1-yl)benzoic acid are limited, this guide utilizes data from antibodies developed for the parent molecule, benzoic acid, to provide a comparative framework and detailed experimental protocols for assessing antibody specificity.

Data Presentation: Cross-Reactivity of Anti-Benzoic Acid Monoclonal Antibody (Clone BZA-42)

The cross-reactivity of a representative anti-benzoic acid monoclonal antibody (Clone BZA-42) was evaluated against a panel of structurally related benzoic acid derivatives. The primary method for this evaluation was a competitive enzyme-linked immunosorbent assay (cELISA). The results are quantified by determining the concentration of the competing compound that causes a 50% inhibition of the signal (IC50) and are expressed as a percentage of the cross-reactivity relative to benzoic acid.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Benzoic Acid (Target Analyte) 15.2 100
This compound25.858.9
4-Aminobenzoic acid45.133.7
3-Hydroxybenzoic acid88.317.2
4-Methoxybenzoic acid> 1000< 1.5
Salicylic Acid> 2000< 0.8

Cross-Reactivity (%) = (IC50 of Benzoic Acid / IC50 of Derivative) x 100

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of similar cross-reactivity studies.

Competitive ELISA (cELISA) Protocol

This protocol is designed to assess the cross-reactivity of antibodies against small molecules like benzoic acid derivatives.

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.
  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Assay Buffer: 0.5% BSA in PBST.
  • Primary Antibody Solution: Dilute the anti-benzoic acid antibody to its optimal working concentration (determined by titration) in Assay Buffer.
  • Standard and Competitor Solutions: Prepare serial dilutions of benzoic acid (standard) and the test derivatives in Assay Buffer.
  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG, diluted in Assay Buffer as per the manufacturer's recommendation.
  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
  • Stop Solution: 2M H₂SO₄.

2. Assay Procedure:

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of a benzoic acid-protein conjugate (e.g., Benzoic Acid-BSA) at 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature (RT) to block non-specific binding sites.
  • Washing: Repeat the wash step.
  • Competition: Add 50 µL of the standard or competitor solution and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at RT.
  • Washing: Wash the plate four times with Wash Buffer.
  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.
  • Washing: Wash the plate five times with Wash Buffer.
  • Substrate Development: Add 100 µL of TMB Substrate to each well and incubate in the dark at RT for 15-30 minutes.
  • Stopping Reaction: Add 50 µL of Stop Solution to each well.
  • Reading: Measure the absorbance at 450 nm using a microplate reader.

Western Blot Protocol for Specificity Testing

Western blotting can be utilized to confirm the specificity of the antibody against the target molecule when conjugated to a protein carrier.

1. Sample Preparation:

  • Prepare protein lysates containing the benzoic acid-protein conjugate and control proteins.
  • Denature the samples by boiling in Laemmli sample buffer.

2. SDS-PAGE and Transfer:

  • Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at RT.
  • Primary Antibody Incubation: Incubate the membrane with the anti-benzoic acid antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.
  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at RT.
  • Washing: Repeat the wash step.
  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

To further clarify the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Competitive ELISA cluster_Analysis Data Analysis Reagents Reagent & Standard Preparation Plate_Coating Microplate Coating (Benzoic Acid-BSA) Reagents->Plate_Coating Blocking Blocking Plate_Coating->Blocking Competition Competition Reaction (Antibody + Sample/Standard) Blocking->Competition Secondary_Ab Secondary Antibody Incubation (HRP) Competition->Secondary_Ab Detection Substrate Addition & Color Development Secondary_Ab->Detection Read_Absorbance Read Absorbance (450 nm) Detection->Read_Absorbance Calculate_IC50 Calculate IC50 & Cross-Reactivity Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for competitive ELISA to determine antibody cross-reactivity.

Signaling_Pathway cluster_Pathway Salicylic Acid Biosynthesis Pathway cluster_Induction Induction by Benzoic Acid Derivatives L_Phenylalanine L-Phenylalanine t_Cinnamic_Acid t-Cinnamic Acid L_Phenylalanine->t_Cinnamic_Acid Benzoic_Acid Benzoic Acid t_Cinnamic_Acid->Benzoic_Acid Salicylic_Acid Salicylic Acid Benzoic_Acid->Salicylic_Acid PR_Proteins Pathogenesis-Related (PR) Proteins Salicylic_Acid->PR_Proteins Activates BA_Derivatives Exogenous Benzoic Acid or Derivatives BA_Derivatives->Benzoic_Acid Induces

Caption: Potential signaling pathway induction by benzoic acid derivatives in plant defense.

Conclusion

The selection of a highly specific antibody is critical for the development of accurate and reliable immunoassays. This guide demonstrates a systematic approach to evaluating antibody cross-reactivity using cELISA, a robust and widely accepted method. The provided data on the anti-benzoic acid antibody serves as a practical example for researchers working with this compound and other derivatives. By following the detailed protocols and data presentation formats outlined here, researchers can effectively characterize and compare antibody performance, leading to the selection of the optimal reagent for their research and diagnostic applications. It is recommended that a similar panel of structurally related compounds be tested for any new antibody to thoroughly assess its specificity.[1]

References

Benchmarking the Stability of 3-(Pyrrolidin-1-yl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the intrinsic chemical stability of a molecule is a cornerstone of its potential as a therapeutic agent. Poor stability can compromise a drug's safety, efficacy, and shelf-life, leading to costly failures in later stages of development. This guide provides a comparative benchmark of the predicted stability of 3-(Pyrrolidin-1-yl)benzoic acid derivatives against a well-characterized structural analog, p-aminobenzoic acid (PABA). The following sections detail the experimental protocols for rigorous stability assessment and present the anticipated stability profiles under various stress conditions.

Comparative Stability Profile

The stability of a pharmaceutical compound is assessed through forced degradation studies, which expose the compound to harsh conditions to accelerate its decomposition.[1] The table below summarizes the predicted stability of this compound compared to p-aminobenzoic acid under standard forced degradation conditions, based on the known chemical properties of their constituent functional groups.

Stress ConditionTest ParameterThis compoundp-Aminobenzoic Acid (PABA)Predicted Major Degradants of this compound
Hydrolytic 0.1 M HCl, 60°CLikely stableStableMinimal degradation expected
0.1 M NaOH, 60°CLikely stableProne to oxidative degradation in the presence of airMinimal degradation expected
Oxidative 3% H₂O₂, RTSusceptible to oxidation at the pyrrolidine ringSusceptible to oxidation of the amino groupN-oxide of the pyrrolidine ring, hydroxylated aromatic ring
Photolytic ICH Q1B conditionsPotential for photolytic degradationKnown to undergo photodegradationPhotodegradation products (e.g., dimers, oxidized species)
Thermal 80°C, solid stateExpected to be thermally stableGenerally stable, may discolorMinimal degradation expected

Experimental Protocols

The following are detailed methodologies for key stability-indicating assays, based on the International Council for Harmonisation (ICH) guidelines.[2][3]

Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the degradation pathways and developing stability-indicating analytical methods.[1]

a) Hydrolytic Degradation:

  • Acidic Condition: A solution of this compound (1 mg/mL) is prepared in 0.1 M hydrochloric acid. The solution is incubated at 60°C for up to 24 hours. Samples are withdrawn at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours), neutralized, and analyzed by HPLC.[4]

  • Basic Condition: A solution of the compound (1 mg/mL) is prepared in 0.1 M sodium hydroxide. The solution is incubated at 60°C for up to 24 hours. Samples are taken at specified intervals, neutralized, and analyzed by HPLC.[1][4]

  • Neutral Condition: A solution of the compound (1 mg/mL) is prepared in purified water and incubated at 60°C for up to 24 hours. Samples are withdrawn and analyzed by HPLC at set time points.[4]

b) Oxidative Degradation:

  • A solution of this compound (1 mg/mL) is treated with 3% hydrogen peroxide at room temperature. The solution is protected from light and monitored over 24 hours. Samples are taken at regular intervals for HPLC analysis.[4]

c) Photostability:

  • A solid sample of the compound is exposed to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B. A control sample is kept in the dark under the same temperature and humidity conditions. The extent of degradation is determined by comparing the HPLC profiles of the exposed and control samples.[3]

d) Thermal Degradation:

  • A solid sample of the compound is placed in a thermostatically controlled oven at 80°C. The sample is analyzed by HPLC at various time points to assess the extent of degradation.[5]

Analytical Methodology

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.

  • HPLC System: A standard HPLC system with a UV detector is employed.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: The UV detector is set to a wavelength where the parent compound and its impurities have significant absorbance.

  • Method Validation: The analytical method must be validated to demonstrate its specificity, accuracy, precision, linearity, and range for quantifying the parent compound and its degradation products.[6]

Visualizing Degradation and Workflow

To better understand the potential degradation pathways and the experimental process, the following diagrams are provided.

cluster_hydrolysis Predicted Hydrolytic Degradation Pathway 3_PB_Acid This compound Protonation Protonation of Pyrrolidine Nitrogen 3_PB_Acid->Protonation Acidic Conditions Ring_Opening Hydrolytic Ring Opening (Unlikely under mild conditions) 3_PB_Acid->Ring_Opening Decarboxylation Decarboxylation (Under harsh conditions) 3_PB_Acid->Decarboxylation

A predicted hydrolytic degradation pathway for this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of Compound Stress Expose to Stress Conditions Start->Stress Hydrolysis Hydrolytic (Acid, Base, Neutral) Stress->Hydrolysis Oxidation Oxidative (H₂O₂) Stress->Oxidation Photolysis Photolytic (ICH Q1B) Stress->Photolysis Thermal Thermal (Solid State) Stress->Thermal Sampling Sample at Time Intervals Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling Analysis HPLC Analysis Sampling->Analysis Data Characterize Degradants (LC-MS) & Quantify Degradation Analysis->Data

A general experimental workflow for forced degradation studies.

References

Head-to-head comparison of different synthetic routes to 3-(Pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 3-(Pyrrolidin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic strategies. This guide provides a head-to-head comparison of three prominent methods: Buchwald-Hartwig amination, nucleophilic aromatic substitution (SNAr), and copper-catalyzed (Ullmann-type) amination. The comparison focuses on key metrics such as reaction yield, conditions, and the nature of starting materials to aid researchers in selecting the most suitable route for their specific needs.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three synthetic routes discussed. The data is based on established chemical principles and analogous reactions reported in the scientific literature.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)Copper-Catalyzed Amination
Starting Material (Aryl Halide) 3-Bromobenzoic acid3-Fluorobenzoic acid3-Bromobenzoic acid
Amine PyrrolidinePyrrolidinePyrrolidine
Catalyst Pd₂(dba)₃ / Ligand (e.g., XPhos)None (or phase-transfer catalyst)CuI or Cu₂O
Base NaOtBu or Cs₂CO₃K₂CO₃ or other inorganic baseK₂CO₃
Solvent Toluene or DioxaneDMSO or DMFDMF or 2-Ethoxyethanol
Temperature 80-110 °C120-150 °C110-140 °C
Reaction Time 12-24 hours24-48 hours18-36 hours
Typical Yield High (85-95%)Moderate to Low (40-60%)Good to High (75-90%)
Key Advantages High yield, broad substrate scopeInexpensive reagents, no transition metalCost-effective catalyst, good yields
Key Disadvantages Expensive catalyst and ligandsHarsh conditions, lower yieldHigher temperatures, longer reaction times

Detailed Experimental Protocols

Route 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-nitrogen bonds.[1]

Reaction Scheme:

Experimental Protocol:

  • To an oven-dried Schlenk tube is added 3-bromobenzoic acid (1.0 mmol, 201 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • The tube is evacuated and backfilled with argon three times.

  • Toluene (5 mL) and pyrrolidine (1.2 mmol, 100 µL) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 18 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water (20 mL) and acidified to pH 4-5 with 1M HCl, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct displacement of a halide from an activated aromatic ring by a nucleophile. For this substrate, a fluoro-substituted benzoic acid is preferred due to the higher electronegativity of fluorine, which enhances the electrophilicity of the carbon atom.

Reaction Scheme:

Experimental Protocol:

  • A mixture of 3-fluorobenzoic acid (1.0 mmol, 140 mg), pyrrolidine (2.5 mmol, 208 µL), and potassium carbonate (2.0 mmol, 276 mg) in dimethyl sulfoxide (DMSO) (5 mL) is prepared in a sealed tube.

  • The reaction mixture is heated to 140 °C and stirred for 36 hours.

  • The mixture is cooled to room temperature and poured into ice-water (50 mL).

  • The aqueous solution is washed with diethyl ether (2 x 20 mL) to remove unreacted starting materials.

  • The aqueous layer is acidified to pH 4-5 with 1M HCl to precipitate the product.

  • The solid is collected by filtration, washed with water, and recrystallized from an ethanol/water mixture to yield this compound.

Route 3: Copper-Catalyzed (Ullmann-type) Amination

This classical method utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine. It offers a more economical alternative to palladium-catalyzed reactions.[2][3][4][5][6]

Reaction Scheme:

Experimental Protocol:

  • A mixture of 3-bromobenzoic acid (1.0 mmol, 201 mg), pyrrolidine (1.5 mmol, 125 µL), copper(I) iodide (0.1 mmol, 19 mg), and potassium carbonate (2.0 mmol, 276 mg) in dimethylformamide (DMF) (5 mL) is placed in a round-bottom flask.

  • The reaction mixture is heated to 120 °C under a nitrogen atmosphere and stirred for 24 hours.

  • After cooling, the mixture is poured into water (50 mL) and filtered to remove insoluble copper salts.

  • The filtrate is acidified to pH 4-5 with 1M HCl, leading to the precipitation of the product.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol to give pure this compound.

Visualizing the Synthetic Comparison Workflow

The following diagram illustrates the logical workflow for selecting a synthetic route based on key decision-making criteria.

G Workflow for Selecting a Synthetic Route to this compound cluster_start Initial Considerations cluster_routes Synthetic Route Options cluster_criteria Evaluation Criteria cluster_decision Decision and Outcome Start Define Synthesis Goal: This compound Route1 Buchwald-Hartwig Amination Start->Route1 Route2 Nucleophilic Aromatic Substitution (SNAr) Start->Route2 Route3 Copper-Catalyzed Amination Start->Route3 Yield High Yield? Route1->Yield Route2->Yield Route3->Yield Cost Cost Sensitive? Yield->Cost Yes Yield->Cost No Select_SNAr Consider SNAr (with caution) Yield->Select_SNAr If yield is not critical Conditions Mild Conditions? Cost->Conditions Yes Cost->Conditions No Select_BH Select Buchwald-Hartwig Cost->Select_BH No Select_Cu Select Copper-Catalyzed Cost->Select_Cu Yes Conditions->Select_BH Yes Conditions->Select_Cu No

Caption: Decision workflow for synthetic route selection.

Signaling Pathway of Catalytic Cycles

The following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig and Copper-Catalyzed amination reactions.

Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord AmineComplex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)(NR₂)L₂ Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Copper-Catalyzed (Ullmann) Amination Cycle:

Ullmann_Amination Copper-Catalyzed Amination Cycle CuI Cu(I)X AmineReact Amine Reaction (R₂NH) CuI->AmineReact CuAmide Cu(I)NR₂ AmineReact->CuAmide OxAdd Oxidative Addition (Ar-X) CuAmide->OxAdd CuIII Ar-Cu(III)(X)(NR₂) OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for Copper-Catalyzed amination.

References

Safety Operating Guide

Proper Disposal of 3-(Pyrrolidin-1-yl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-(Pyrrolidin-1-yl)benzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Profile of this compound

Understanding the hazards associated with a chemical is the first step in handling and disposing of it safely. This compound is classified as a hazardous substance.[1][2]

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1][2]

Given these hazards, direct disposal into the regular trash or down the drain is strictly prohibited.[2][3][4] The compound must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant or a licensed disposal company.[1][2][5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection and Segregation:

  • Use Appropriate Containers: Collect waste this compound in a designated, properly sealed, and chemically compatible container.[6][7] The original container is often a suitable choice, provided it is in good condition.[8]

  • Segregate Waste Streams: Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[1][8] In general, it is best practice to segregate halogenated and non-halogenated solvent wastes.[7]

  • Labeling: Clearly label the waste container with the full chemical name, "this compound," and appropriate hazard symbols (e.g., "Hazardous Waste," "Irritant").[6]

2. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray, to contain any potential leaks or spills.[7]

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA, which is typically a maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste.[6][7]

  • Regular Inspections: Conduct weekly inspections of the SAA to check for container leakage or deterioration.[8]

3. Arranging for Disposal:

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][6]

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EH&S department.

4. Disposal of Empty Containers:

  • Decontamination: Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.[3]

  • Triple Rinsing: A common procedure is to triple rinse the container with a suitable solvent (such as water or another solvent capable of removing the residue).[3][7] The rinsate from this process must be collected and disposed of as hazardous waste.[3][7]

  • Defacing Labels: After thorough cleaning, deface or remove all chemical labels from the container before placing it in the regular trash.[3]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Personal Protective Equipment (PPE): Before attempting to clean up a spill, don appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. For larger spills or where dust may be generated, respiratory protection may be necessary.[2][9]

  • Containment and Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled container for hazardous waste disposal.[10]

    • Do not allow the spilled material to enter drains or waterways.[2][5]

  • Decontamination: Clean the affected area thoroughly once the spilled material has been removed.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Empty Container Handling A Waste this compound Generated B Collect in a Labeled, Compatible Container A->B I Empty Container A->I C Segregate from Incompatible Wastes B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Contact EH&S or Licensed Disposal Contractor E->F G Arrange for Waste Pickup F->G H Proper Disposal at an Approved Facility G->H J Triple Rinse with Appropriate Solvent I->J K Collect Rinsate as Hazardous Waste J->K L Deface Labels and Dispose of Container as Regular Trash J->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Pyrrolidin-1-yl)benzoic acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 72548-79-9). Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed or inhaled, causes serious eye irritation, and may cause respiratory irritation.[1] It is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory system irritation (Specific target organ toxicity - single exposure, Category 3).[2]

Summary of Key Information:

PropertyDataReference
Physical State Solid[1]
Appearance Light yellow[1]
Molecular Formula C11H13NO2[3]
Molecular Weight 191.23 g/mol [3]
Melting Point 215 - 217 °C (419 - 422.6 °F)[1]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Signal Word Warning[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.

PPE CategoryRecommended EquipmentJustification & Standards
Eye and Face Protection Chemical safety goggles with side shields or a face shield worn over safety glasses.Protects against splashes and dust, which can cause serious eye irritation.[1][4] Equipment should meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.Prevents skin contact, which can cause irritation.[2][4] Gloves should be inspected before use and changed immediately upon contamination.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if engineering controls are insufficient or if dust is generated, as the compound may cause respiratory irritation.[1][4] A particulates filter conforming to EN 143 is recommended.[1]
Footwear Fully enclosed shoes made of a chemical-resistant material.Protects feet from potential spills.[4]

Operational Plan: Step-by-Step Handling Protocol

Following a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Preparation and Engineering Controls
  • Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood, to control dust and vapors.[4][5]

  • Ventilation: Ensure the chemical fume hood is functioning correctly and that there is adequate ventilation before beginning any work.[1][4]

  • Safety Equipment: Confirm that eyewash stations and safety showers are unobstructed and close to the workstation.[1]

  • Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.[4]

Donning Personal Protective Equipment (PPE)
  • Put on all required PPE as detailed in the table above.

  • Ensure gloves are the correct size, free of defects, and worn over the cuffs of the lab coat.

Chemical Handling
  • Avoid Dust Formation: Handle the solid carefully to avoid generating dust.[1]

  • Dispensing: Use a spatula to transfer the solid. Do not pour the powder.

  • Personal Hygiene: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[1][4] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

  • Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, or clothing.[2]

Post-Handling Procedures
  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Store locked up.[1]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]

  • Chemical Waste: The compound and any solutions containing it must be disposed of as hazardous waste.[1] Do not empty into drains.[5]

  • Regulatory Compliance: Chemical waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2] The disposal must be handled by an approved waste disposal plant.[1][2]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_disposal 3. Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Check Eyewash Station & Safety Shower prep1->prep2 prep3 Gather Materials & Waste Containers prep2->prep3 ppe Don Required PPE (Gloves, Goggles, Lab Coat) prep3->ppe handle Handle Compound in Fume Hood ppe->handle hygiene Wash Hands After Handling handle->hygiene decon Decontaminate Work Area & Equipment hygiene->decon doff Doff PPE Correctly decon->doff store Store Compound in Tightly Closed Container decon->store waste Segregate Contaminated Waste into Labeled Bin doff->waste end End waste->end store->end start Start start->prep1

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrrolidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Pyrrolidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.